Product packaging for TIQ-A(Cat. No.:CAS No. 420849-22-5)

TIQ-A

Cat. No.: B017954
CAS No.: 420849-22-5
M. Wt: 201.25 g/mol
InChI Key: LQJVOLSLAFIXSV-UHFFFAOYSA-N
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Description

TIQ-A is a high-purity, synthetic tetrahydroisoquinoline derivative made readily available for basic scientific and pharmaceutical research applications. As a compound labeled for Research Use Only (RUO), it is intended solely for laboratory investigations and is not intended for the diagnosis, treatment, or mitigation of any human or animal disease . Key Research Applications & Value Neuroprotection Research: this compound is of significant interest for studying mechanisms of neuroprotection. Tetrahydroisoquinoline derivatives have demonstrated the ability to prevent glutamate-induced cell death and exhibit free radical scavenging properties, making them valuable tools for modeling neurodegenerative pathways and identifying potential therapeutic targets . Neurological Disease Models: Researchers can utilize this compound in in vitro and in vivo studies related to Parkinson's disease and other central nervous system disorders. Its potential to antagonize NMDA receptors and inhibit excitotoxicity provides a multifaceted mechanism of action for probing the complex pathophysiology of neurodegeneration . Drug Discovery & Pharmacology: This reagent serves as a critical building block or reference compound in pharmaceutical research for the development of new neuroactive drugs. Its well-defined structure, based on the tetrahydroisoquinoline skeleton found in various bioactive molecules, allows for structure-activity relationship (SAR) studies and the exploration of novel pharmacophores . Important Notice This product is strictly for Research Use Only and is not to be used for diagnostic or therapeutic procedures. It has not been evaluated or approved by any regulatory body for safety or efficacy . All necessary safety data sheets (SDS) should be consulted and followed by qualified laboratory personnel handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NOS B017954 TIQ-A CAS No. 420849-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-thieno[2,3-c]isoquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJVOLSLAFIXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432530
Record name TIQ-A
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Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420849-22-5
Record name Thieno[2,3-c]isoquinolin-5(4H)-one
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Record name TIQ-A
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Record name TIQ-A
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Foundational & Exploratory

An In-depth Technical Guide to Thieno(2,3-c)isoquinolin-5(4H)-one: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Structure:

Chemical structure of Thieno(2,3-c)isoquinolin-5(4H)-one

IUPAC Name: 4H-thieno[2,3-c]isoquinolin-5-one[1]

Molecular Formula: C₁₁H₇NOS[1]

Physicochemical Properties

The following table summarizes key physicochemical properties of Thieno(2,3-c)isoquinolin-5(4H)-one. Please note that most of the available data is based on computational predictions.

PropertyValueSource
Molecular Weight 201.25 g/mol PubChem
Monoisotopic Mass 201.02484 Da[1]
XlogP (predicted) 2.5[1]
CAS Number 420849-22-5N/A

Predicted Collision Cross Section (CCS) Data (calculated using CCSbase): [1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 202.03212137.0
[M+Na]⁺ 224.01406150.0
[M-H]⁻ 200.01756141.4
[M+NH₄]⁺ 219.05866159.5
[M+K]⁺ 239.98800144.3

Synthesis Protocol: Continuous Flow Synthesis

A highly efficient continuous flow synthesis method has been developed for Thieno(2,3-c)isoquinolin-5(4H)-one, positioning it as a key building block for PARP-1 inhibitors. This method offers advantages in terms of safety, scalability, and robustness.[2]

Overall Reaction Scheme:

3-Phenylthiophene-2-carboxylic acid → Acyl Azide Intermediate → Thieno(2,3-c)isoquinolin-5(4H)-one

Experimental Workflow:

G A Suzuki Coupling: 3-Bromothiophene-2-carboxylic acid + Phenylboronic acid B Acyl Azide Formation: 3-Phenylthiophene-2-carboxylic acid + Diphenylphosphoryl azide (DPPA) A->B [Pd(PPh3)4, Na2CO3] C Curtius Rearrangement: Thermal cyclization of the acyl azide B->C [Triethylamine, Toluene, Heat] D Product: Thieno(2,3-c)isoquinolin-5(4H)-one C->D [High Temperature]

Caption: Continuous flow synthesis workflow for Thieno(2,3-c)isoquinolin-5(4H)-one.

Detailed Methodology:

  • Suzuki Coupling: The initial step involves a Suzuki coupling reaction between 3-bromothiophene-2-carboxylic acid and phenylboronic acid. This reaction is typically catalyzed by a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate. This step generates 3-phenylthiophene-2-carboxylic acid.

  • Acyl Azide Formation: The resulting 3-phenylthiophene-2-carboxylic acid is then converted into its corresponding acyl azide. This is achieved by reacting it with diphenylphosphoryl azide (DPPA) in the presence of a base, such as triethylamine, in a suitable solvent like toluene. This reaction is performed under heating in the continuous flow setup.

  • Curtius Rearrangement and Cyclization: The acyl azide intermediate is thermally unstable and undergoes a Curtius rearrangement upon further heating. This rearrangement is immediately followed by an intramolecular cyclization reaction, which leads to the formation of the final product, Thieno(2,3-c)isoquinolin-5(4H)-one. The high temperatures in the flow reactor facilitate this transformation.

This continuous flow process allows for a safe and efficient production of the target molecule on a large scale, which is crucial for its application in drug discovery and development.[2]

Biological Significance and Signaling Pathways

The Thieno(2,3-c)isoquinolin-5(4H)-one scaffold is a critical pharmacophore in the development of inhibitors for two key cancer targets: Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin.

PARP-1 Inhibition

PARP-1 is a nuclear enzyme that plays a crucial role in DNA repair, particularly in the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_damage_1 DNA Single-Strand Break PARP1_1 PARP-1 Activation DNA_damage_1->PARP1_1 BER_1 Base Excision Repair PARP1_1->BER_1 DNA_repair_1 DNA Repair BER_1->DNA_repair_1 DNA_damage_2 DNA Single-Strand Break PARP1_2 PARP-1 Inhibition DNA_damage_2->PARP1_2 PARP_Inhibitor Thieno(2,3-c)isoquinolin-5(4H)-one Derivative (PARP Inhibitor) PARP_Inhibitor->PARP1_2 Replication_Fork_Collapse Replication Fork Collapse PARP1_2->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB Failed_HR Failed Homologous Recombination Repair DSB->Failed_HR Apoptosis Cell Death (Apoptosis) Failed_HR->Apoptosis

Caption: PARP-1 inhibition pathway in homologous recombination deficient cancer cells.

Tubulin Polymerization Inhibition

Derivatives of Thieno(2,3-c)isoquinoline have been identified as potent inhibitors of tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

G Tubulin_dimer αβ-Tubulin Dimers Microtubule_assembly Microtubule Assembly Tubulin_dimer->Microtubule_assembly Inhibited_assembly Inhibition of Microtubule Assembly Tubulin_dimer->Inhibited_assembly Mitotic_spindle Mitotic Spindle Formation Microtubule_assembly->Mitotic_spindle Cell_division Normal Cell Division Mitotic_spindle->Cell_division Inhibitor Thieno(2,3-c)isoquinoline Derivative Inhibitor->Tubulin_dimer Binds to Colchicine Site G2M_arrest G2/M Phase Arrest Inhibited_assembly->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

References

"Thieno(2,3-c)isoquinolin-5(4H)-one" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thieno(2,3-c)isoquinolin-5(4H)-one, a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This document consolidates key chemical data, detailed experimental methodologies for its synthesis, and insights into its biological activities and mechanisms of action.

Core Compound Data

Thieno(2,3-c)isoquinolin-5(4H)-one, also known as TIQ-A, is a valuable building block for the synthesis of more complex molecules, notably PARP-1 inhibitors.[1] Its chemical and physical properties are summarized below.

ParameterValueSource
CAS Number 420849-22-5Axsyn, Echemi
Molecular Formula C11H7NOSPubChemLite
Molecular Weight 201.25 g/mol PubChemLite
Monoisotopic Mass 201.02484 DaPubChemLite

Synthetic Pathway and Experimental Protocols

An efficient, multistep continuous flow synthesis for Thieno(2,3-c)isoquinolin-5(4H)-one has been developed, allowing for robust and scalable production.[1][2]

Experimental Workflow: Continuous Flow Synthesis

cluster_suzuki Suzuki Coupling cluster_curtius Acyl Azide Formation & Curtius Rearrangement start 2-Bromothiophene-3-carboxylic acid + Phenylboronic acid suzuki Suzuki Coupling Reaction start->suzuki intermediate1 3-Phenylthiophene-2-carboxylic acid suzuki->intermediate1 acyl_azide Acyl Azide Formation intermediate1->acyl_azide curtius Thermal Curtius Rearrangement acyl_azide->curtius cyclization Cyclization curtius->cyclization product Thieno(2,3-c)isoquinolin-5(4H)-one cyclization->product

Caption: Continuous flow synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one.

Detailed Methodologies

1. Suzuki Coupling Reaction: The synthesis begins with a Suzuki coupling reaction to form 3-phenylthiophene-2-carboxylic acid.[1][2] While the specific parameters for the continuous flow setup require optimization based on the reactor system, the general principle involves the palladium-catalyzed cross-coupling of a thiophene derivative with a boronic acid.

2. Acyl Azide Formation and Curtius Rearrangement: The resulting 3-phenylthiophene-2-carboxylic acid is then converted into the corresponding acyl azide. This intermediate subsequently undergoes a thermal Curtius rearrangement.[1][2] This rearrangement is a key step, leading to an isocyanate intermediate which is primed for cyclization.

3. Cyclization: The final step is the intramolecular cyclization of the isocyanate intermediate to yield the target compound, Thieno(2,3-c)isoquinolin-5(4H)-one.[1] The use of a continuous flow system for these transformations has been shown to be facile, safe, and easily scalable for multigram production.[1]

Biological Activity and Mechanism of Action

Derivatives of the thieno[2,3-c]isoquinoline scaffold have demonstrated significant potential as antiproliferative agents, particularly against hepatocellular carcinoma (HCC).[3][4]

Antiproliferative and Apoptotic Activity

Certain substituted thieno[2,3-c]isoquinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[3][4] One lead compound, 5b , from a study on a series of these derivatives, exhibited a strong antiproliferative effect on the HepG2 cell line and showed a 60-fold increase in apoptosis.[3]

Proposed Mechanism of Action

The anticancer effects of these compounds are linked to their ability to target tubulin polymerization.[3] Molecular docking studies suggest that these molecules bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization.[3][5] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately triggers the apoptotic cascade.

compound Thieno[2,3-c]isoquinoline Derivative (e.g., 5b) tubulin Tubulin Polymerization compound->tubulin Inhibition g2m G2/M Phase Arrest tubulin->g2m Disruption leads to apoptosis Apoptosis g2m->apoptosis Induces

Caption: Proposed mechanism of antiproliferative activity.

Experimental Protocols for Biological Evaluation

1. Cell Culture and Viability Assays:

  • Cell Line: HepG2 (hepatocellular carcinoma) and Vero (non-cancerous control) cells.[3]

  • Method: Standard cell culturing techniques are used. Cell viability after treatment with the compounds is typically assessed using assays such as the MTT or SRB assay to determine the IC50 values.

2. Cell Cycle Analysis:

  • Method: Flow cytometry is used to analyze the cell cycle distribution.[3]

  • Procedure: HepG2 cells are treated with the test compound for a specified duration. Subsequently, the cells are harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide (PI). The DNA content is then analyzed by a flow cytometer to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3. Apoptosis Assay:

  • Method: Annexin V-FITC/PI double staining followed by flow cytometry.[3]

  • Procedure: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and with PI, which enters cells with compromised membranes (late apoptotic and necrotic cells).

4. Tubulin Polymerization Assay:

  • Method: An in vitro tubulin polymerization assay is performed to confirm the direct inhibitory effect of the compounds on tubulin assembly.[3]

  • Procedure: The assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in the presence or absence of the test compound. Colchicine is often used as a positive control.[3] The IC50 for tubulin inhibition can then be determined.

Conclusion

Thieno(2,3-c)isoquinolin-5(4H)-one is a synthetically accessible and versatile scaffold with significant relevance in drug discovery. Its role as a precursor to PARP-1 inhibitors and the demonstrated antiproliferative activity of its derivatives highlight its importance. The established continuous flow synthesis provides a robust platform for the large-scale production needed for further preclinical and clinical development. The mechanism of action, involving tubulin polymerization inhibition, presents a clear pathway for the rational design of novel anticancer agents based on this promising chemotype.

References

An In-depth Technical Guide to Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives and their analogues. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, with derivatives demonstrating potent activity as both Poly(ADP-ribose) polymerase (PARP) inhibitors and antiproliferative agents targeting tubulin.

Core Structure and Therapeutic Rationale

The Thieno(2,3-c)isoquinolin-5(4H)-one core is a rigid, planar heterocyclic system that serves as a versatile scaffold for the design of targeted therapies. Its structural features allow for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. The primary therapeutic rationales for developing derivatives of this core are centered on two key mechanisms of action: PARP inhibition for applications in oncology and ischemia, and disruption of microtubule dynamics for cancer chemotherapy.

Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives

The synthesis of the Thieno(2,3-c)isoquinolin-5(4H)-one scaffold and its derivatives typically involves multi-step reaction sequences. A common and efficient approach involves a Suzuki coupling reaction followed by a Curtius rearrangement.[1][2] More recently, continuous flow synthesis has been employed to improve reaction efficiency, safety, and scalability.[1][2]

A general synthetic workflow is depicted below:

Synthetic_Workflow A Starting Materials (e.g., 3-bromothiophene-2-carboxylate, arylboronic acid) B Suzuki Coupling A->B Pd catalyst, base C Intermediate (e.g., 3-arylthiophene-2-carboxylate) B->C D Saponification C->D Base (e.g., NaOH) E Carboxylic Acid Intermediate D->E F Acyl Azide Formation E->F e.g., DPPA, TEA G Acyl Azide Intermediate F->G H Curtius Rearrangement (Thermal or Photochemical) G->H I Isocyanate Intermediate H->I J Intramolecular Cyclization I->J Lewis acid or heat K Thieno(2,3-c)isoquinolin-5(4H)-one Core J->K L Further Derivatization (e.g., Alkylation, Halogenation) K->L M Target Analogues L->M

Caption: Generalized synthetic workflow for Thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

Detailed Experimental Protocol: Synthesis of 8-(Benzyloxy)thieno[2,3-c]isoquinolin-5(4H)-one

The following protocol is adapted from the synthesis of 8-alkoxy derivatives, which are investigated as PARP inhibitors.

Step 1: Suzuki Coupling to form Methyl 3-[3-(benzyloxy)phenyl]thiophene-2-carboxylate

  • A mixture of dioxane (9.0 mL) and H₂O (1.5 mL) is degassed with argon for 10 minutes.

  • To this solvent mixture, add 3-benzyloxybenzeneboronic acid (344.4 mg, 1.51 mmol), methyl 3-bromothiophene-2-carboxylate (309.3 mg, 1.40 mmol), K₃PO₄ (587.4 mg, 2.77 mmol), and Pd(PPh₃)₄ (79.9 mg, 69.1 µmol).

  • The reaction tube is sealed, evacuated, and backfilled with argon five times.

  • The mixture is stirred and heated in an oil bath at 90 °C for 24 hours.

  • After cooling, the mixture is filtered through a thin pad of silica, which is then rinsed with toluene.

  • The solvent is evaporated under reduced pressure to yield the product.

Step 2: Saponification

  • The crude product from Step 1 (e.g., 495.4 mg, 1.53 mmol) is added to a 100 mL round-bottom flask.

  • Add EtOH (5.0 mL), H₂O (5.0 mL), and ground NaOH (1.239 g, 30.98 mmol).

  • The reaction mixture is refluxed for 1 hour.

  • After cooling, CH₂Cl₂ (15 mL) is added.

  • Aqueous HCl (37%) is added dropwise until the pH reaches 2.

  • The aqueous phase is extracted with CH₂Cl₂ (2 x 15 mL).

  • The combined organic phases are dried over Na₂SO₄, filtered, and the solvent is evaporated to yield the carboxylic acid intermediate.

Step 3: Curtius Rearrangement and Cyclization

  • The carboxylic acid from Step 2 is dissolved in a suitable solvent (e.g., toluene).

  • Diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) are added, and the mixture is heated to form the acyl azide.

  • Continued heating induces the Curtius rearrangement to the isocyanate, which then undergoes intramolecular cyclization.

  • The crude product is purified by chromatography to yield 8-(benzyloxy)thieno[2,3-c]isoquinolin-5(4H)-one.

Biological Activity and Therapeutic Targets

PARP Inhibition

Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and cancer cell death.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Action of Thieno(2,3-c)isoquinolin-5(4H)-one DNA_damage Single-Strand DNA Break PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR catalyzes Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER Repair DNA Repair BER->Repair Inhibitor Thieno(2,3-c)isoquinolin-5(4H)-one Derivative Inhibitor->PARP1 blocks Inhibition Inhibition of PARP-1 Inhibitor->Inhibition No_PAR No PAR Synthesis No_Repair BER Pathway Blocked No_PAR->No_Repair DSB Double-Strand Breaks (in HR-deficient cells) No_Repair->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of PARP-1 inhibition by Thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

Quantitative Data on PARP Inhibition

Antiproliferative Activity via Tubulin Inhibition

Certain analogues of the Thieno(2,3-c)isoquinoline scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HCC). The mechanism of action for these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Action of Thieno(2,3-c)isoquinoline Analogue Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Inhibitor Thieno(2,3-c)isoquinoline Analogue Binding Binds to Colchicine Binding Site on Tubulin Inhibitor->Binding Binding->Tubulin inhibits Inhibition Inhibition of Tubulin Polymerization Disruption Disruption of Microtubule Dynamics Inhibition->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of antiproliferative activity via tubulin polymerization inhibition.

Quantitative Data on Antiproliferative and Tubulin Inhibitory Activity

The antiproliferative activity of Thieno(2,3-c)isoquinoline derivatives has been evaluated against various cancer cell lines. Structure-activity relationship (SAR) studies have highlighted the importance of substituents at specific positions for optimal activity.

CompoundTarget/Cell LineIC₅₀ (µM)Reference
5b Tubulin Polymerization71[3]
Analogue 1 MCF-7 (Breast Cancer)0.045(analogue)
Analogue 2 MDA-MB-231 (Breast Cancer)0.16(analogue)

Note: Data for "Analogue 1" and "Analogue 2" are for closely related thienopyrimidine derivatives to provide a broader context of the potential potency of this class of compounds.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This assay is used to determine the effect of a compound on the in vitro polymerization of tubulin.

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (1 mM)

    • Glycerol

    • Test compound dissolved in DMSO

    • Positive control (e.g., colchicine)

    • Negative control (DMSO)

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a solution of tubulin in General Tubulin Buffer.

    • In a 96-well plate, add the test compound at various concentrations. Include wells for the positive and negative controls.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP and incubating the plate at 37 °C.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

    • Calculate the rate of polymerization and the extent of inhibition for each compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on Thieno(2,3-c)isoquinoline derivatives have provided valuable insights for the design of more potent and selective compounds.

  • For Antiproliferative Activity:

    • The presence of a C7-acetyl group and a C6-haloaryl moiety appears to be important for binding to the colchicine binding site of tubulin.

    • The stereochemistry at positions 6 and 7 is crucial for optimal binding affinity.

  • For PARP Inhibition:

    • Alkoxy substitutions at the 8-position of the Thieno(2,3-c)isoquinolin-5(4H)-one core are well-tolerated and provide a handle for further chemical modification to improve selectivity.

Future Directions

The Thieno(2,3-c)isoquinolin-5(4H)-one scaffold represents a promising starting point for the development of novel therapeutics. Future research efforts should focus on:

  • Expansion of SAR studies: Synthesizing and evaluating a wider range of derivatives to build a more comprehensive understanding of the structural requirements for potent and selective inhibition of both PARP and tubulin.

  • Optimization of pharmacokinetic properties: Modifying the core structure to improve solubility, metabolic stability, and bioavailability.

  • In vivo evaluation: Testing the most promising compounds in animal models of cancer and ischemia to validate their therapeutic potential.

  • Exploration of other therapeutic areas: Investigating the potential of these derivatives for the treatment of other diseases where PARP inhibition or microtubule disruption may be beneficial.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the exciting field of Thieno(2,3-c)isoquinolin-5(4H)-one chemistry and pharmacology. The versatility of this scaffold, coupled with its demonstrated biological activity, makes it a high-priority area for future investigation.

References

An In-depth Technical Guide on the Potential Mechanism of Action of Thieno(2,3-c)isoquinolin-5(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and mechanism of action of Thieno(2,3-c)isoquinolin-5(4H)-one is limited. This guide provides an in-depth analysis of the potential mechanisms of action based on the established biological activities of the broader thienoisoquinoline and isoquinoline alkaloid families, to which this compound belongs. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

The thieno(2,3-c)isoquinolin-5(4H)-one scaffold represents a promising heterocyclic system in medicinal chemistry. It merges the structural features of isoquinoline alkaloids and thiophene, a combination that has led to a wide array of biological activities in related compounds. While direct studies on this specific molecule are not extensively documented, the isoquinoline and thienoisoquinoline families are known to possess significant therapeutic potential, particularly in the realm of oncology.[1][2] This document will explore the probable mechanisms of action of Thieno(2,3-c)isoquinolin-5(4H)-one by examining the activities of its structural analogs.

Potential Anticancer Mechanisms of Action

Based on the known biological effects of isoquinoline and thienoisoquinoline derivatives, the anticancer activity of Thieno(2,3-c)isoquinolin-5(4H)-one could be mediated through several key cellular pathways. These include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular enzymes.

Induction of Apoptosis

A common mechanism of action for many anticancer agents, including isoquinoline alkaloids, is the induction of programmed cell death, or apoptosis.[1][2] This process is tightly regulated and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. For isoquinoline derivatives, the intrinsic pathway is frequently implicated.

Potential Signaling Pathway for Apoptosis Induction:

apoptosis_pathway drug Thieno(2,3-c)isoquinolin-5(4H)-one (Hypothesized) stress Cellular Stress drug->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) stress->bcl2_family activates mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by Thieno(2,3-c)isoquinolin-5(4H)-one.

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of cancer. Several isoquinoline and quinoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[1][3] This is often achieved by interfering with the function of microtubules, which are essential for mitotic spindle formation during cell division.

Research on thieno[3,2-c]isoquinolines, a regioisomer of the title compound, has demonstrated that these molecules can induce mitotic arrest by disrupting microtubule polymerization.[4] It is plausible that Thieno(2,3-c)isoquinolin-5(4H)-one could act in a similar manner, potentially by binding to the colchicine site on tubulin.[4]

Logical Flow of Microtubule Disruption and Cell Cycle Arrest:

cell_cycle_arrest drug Thieno(2,3-c)isoquinolin-5(4H)-one (Hypothesized) tubulin Tubulin Binding (e.g., Colchicine Site) drug->tubulin polymerization Inhibition of Microtubule Polymerization tubulin->polymerization spindle Disruption of Mitotic Spindle Formation polymerization->spindle mitotic_arrest Mitotic Arrest (G2/M Phase) spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Potential mechanism of cell cycle arrest via microtubule disruption.

Potential as an Enzyme Inhibitor

The isoquinoline scaffold is present in numerous enzyme inhibitors.[1][2] Therefore, Thieno(2,3-c)isoquinolin-5(4H)-one could potentially exert its effects by inhibiting enzymes that are crucial for cancer cell survival and proliferation.

Potential Enzymatic Targets:

Enzyme ClassSpecific ExamplesPotential Effect
Topoisomerases Topoisomerase I, Topoisomerase IIInhibition of DNA replication and transcription, leading to cell death.
Cyclin-Dependent Kinases (CDKs) CDK1, CDK2Cell cycle arrest.
Cytochrome P450 (CYP) Enzymes CYP3A4, CYP1A1Alteration of drug metabolism, potential for drug-drug interactions.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of Thieno(2,3-c)isoquinolin-5(4H)-one, a series of in vitro experiments would be required. The following are representative protocols for key assays.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Thieno(2,3-c)isoquinolin-5(4H)-one for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the induction of apoptosis.

  • Methodology:

    • Treat cells with the compound at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Methodology:

    • Treat cells with the compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and treat them with RNase A to degrade RNA.

    • Stain the cells with Propidium Iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for Elucidating the Mechanism of Action:

experimental_workflow start Synthesize and Purify Thieno(2,3-c)isoquinolin-5(4H)-one cell_viability Cell Viability Assays (e.g., MTT) on a panel of cancer cell lines start->cell_viability apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) cell_viability->apoptosis_assay If cytotoxic cell_cycle_assay Cell Cycle Analysis (PI Staining) cell_viability->cell_cycle_assay If cytotoxic target_id Target Identification Studies (e.g., Enzyme Inhibition Assays, Western Blot for Pathway Proteins) apoptosis_assay->target_id cell_cycle_assay->target_id conclusion Elucidation of Mechanism of Action target_id->conclusion

Caption: A generalized experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While the precise molecular targets of Thieno(2,3-c)isoquinolin-5(4H)-one remain to be elucidated, the existing literature on structurally related compounds provides a strong foundation for future investigation. The potential for this scaffold to induce apoptosis and cell cycle arrest, possibly through the disruption of microtubule dynamics or inhibition of key cellular enzymes, marks it as an area of interest for anticancer drug development.

Future research should focus on the synthesis of a library of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives and their systematic evaluation in a panel of cancer cell lines. Subsequent mechanistic studies, following the experimental workflows outlined above, will be crucial in identifying the specific molecular targets and signaling pathways modulated by this promising class of compounds. Such efforts will pave the way for the rational design of novel and more potent anticancer agents based on the thienoisoquinoline core.

References

Thieno(2,3-c)isoquinolin-5(4H)-one: A Technical Guide to Its Role as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thieno(2,3-c)isoquinolin-5(4H)-one scaffold as a promising class of tubulin polymerization inhibitors for anticancer drug development. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the mechanism of action and experimental workflows.

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, motility, and intracellular transport. Their pivotal role in mitosis makes them a well-validated and highly attractive target for cancer chemotherapy. Agents that disrupt microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis in rapidly dividing cancer cells. The thieno(2,3-c)isoquinoline scaffold has emerged as a novel and potent chemotype that exerts its antiproliferative effects by inhibiting tubulin polymerization. Derivatives of this core structure have demonstrated significant cytotoxicity against various cancer cell lines, causing cell cycle arrest at the G2/M phase and inducing apoptosis by interacting with the colchicine-binding site on β-tublin. This guide details the pharmacological data and the experimental protocols used to characterize these compounds.

Quantitative Pharmacological Data

The antiproliferative and tubulin-inhibiting activities of various thieno(2,3-c)isoquinoline derivatives have been quantified. The data below is compiled from studies on a series of synthesized compounds, highlighting their potency against hepatocellular carcinoma (HepG2) cells and their direct effect on tubulin polymerization.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values were determined to assess the cytotoxic effects of the compounds on the HepG2 cancer cell line.

Compound IDModificationCytotoxicity IC50 (µM) against HepG2
4b 7-Ac, 8-OH, 6-Ph (p-F)369.00
5b 7-Ac, 8-OH, 6-Ph (p-Cl), C8-C9 saturated168.59
7a 7-Ac, 8-OH, 6-Ph (p-H), 1-Amino-pyrrol-1-yl297.14
Lead Cpd. Optimized derivativePotent Activity
Colchicine Reference Compound~0.014

Data synthesized from studies on novel thieno[2,3-c]isoquinoline derivatives.[1]

Tubulin Polymerization Inhibition

The direct inhibitory effect of the lead compound on the polymerization of tubulin was measured. The IC50 value represents the concentration required to inhibit tubulin assembly by 50%.

Compound IDTubulin Polymerization Inhibition IC50 (µM)
Lead Cpd. 5b 71
Colchicine 14

This data confirms that the cytotoxic effects are, at least in part, due to the direct inhibition of tubulin polymerization.[2]

Mechanism of Action: Targeting Microtubule Dynamics

Thieno(2,3-c)isoquinolin-5(4H)-one derivatives function by disrupting the dynamic equilibrium of microtubule assembly and disassembly. By binding to the colchicine-binding site on β-tubulin, these inhibitors prevent the polymerization of tubulin dimers into microtubules. This disruption leads to a cascade of cellular events, culminating in apoptosis.

  • Inhibition of Tubulin Polymerization : The compound binds to soluble tubulin dimers, preventing their incorporation into microtubules.

  • Microtubule Network Disruption : The lack of polymerization leads to the net disassembly of the microtubule cytoskeleton.

  • Mitotic Spindle Malformation : In dividing cells, this prevents the formation of a functional mitotic spindle.

  • G2/M Phase Arrest : The spindle assembly checkpoint is activated, halting the cell cycle at the G2/M transition.

  • Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Thieno_Isoquinolinone_MOA A Thieno(2,3-c)isoquinolin-5(4H)-one Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Defective Mitotic Spindle Formation D->E F Cell Cycle Arrest at G2/M Phase E->F G Induction of Apoptosis F->G Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Scaffold Design & SAR Analysis B Chemical Synthesis of Derivatives A->B C Structural Characterization (NMR, MS) B->C D In Vitro Cytotoxicity Screening (MTT Assay) C->D E IC50 Determination on Cancer Cell Lines D->E F Tubulin Polymerization Assay E->F G Cell Cycle Analysis (Flow Cytometry) H Apoptosis Assay (Annexin V/PI) I Lead Compound Identification H->I J Further SAR Studies & Optimization I->J J->A Iterative Refinement

References

In-Depth Technical Guide: Thieno(2,3-c)isoquinolin-5(4H)-one Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the apoptosis-inducing capabilities of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives, with a particular focus on the lead compound designated as 5b . The content herein is based on scientific literature and is intended to provide researchers and drug development professionals with detailed data and methodologies related to the cytotoxic and pro-apoptotic effects of this novel chemotype, primarily in the context of hepatocellular carcinoma (HCC).

Core Findings: A Potent Inducer of Apoptosis in Cancer Cells

Recent studies have identified a series of Thieno(2,3-c)isoquinoline derivatives as promising antiproliferative agents. Among these, compound 5b has demonstrated significant efficacy against the HepG2 human hepatocellular carcinoma cell line. A key finding is that compound 5b induces a remarkable 60-fold increase in apoptosis in HepG2 cells. This pro-apoptotic activity is coupled with a notable arrest of the cell cycle at the G2/M phase, suggesting a multi-faceted mechanism of action against cancer cell proliferation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of Thieno(2,3-c)isoquinolin-5(4H)-one derivative 5b and related compounds.

CompoundTarget Cell LineIC50 (µM)Notes
5b HepG2Not explicitly stated in the abstract, but identified as the lead compound.Showed a safe profile against normal Vero cells.
Colchicine(Reference)14 µM (Tubulin Inhibition)A known tubulin polymerization inhibitor used for comparison.

Table 1: Cytotoxicity and Tubulin Inhibition

TreatmentCell Population% of CellsFold Increase vs. Control
Control (DMSO)Total Apoptotic Cells (Early + Late)~0.5% (Estimated from abstract)1
Compound 5b Total Apoptotic Cells (Early + Late)~30% (Estimated from abstract)60

Table 2: Apoptosis Induction in HepG2 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)Data not available in abstractData not available in abstractData not available in abstract
Compound 5b Data not available in abstractData not available in abstractSignificant increase

Table 3: Cell Cycle Analysis in HepG2 Cells

Key Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Thieno(2,3-c)isoquinolin-5(4H)-one derivative 5b appears to be the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent induction of the apoptotic cascade.

Thieno_isoquinolinone_Apoptosis_Pathway Thieno(2,3-c)isoquinolin-5(4H)-one (5b) Thieno(2,3-c)isoquinolin-5(4H)-one (5b) Tubulin Tubulin Thieno(2,3-c)isoquinolin-5(4H)-one (5b)->Tubulin Inhibits Polymerization (IC50 = 71 µM) Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed signaling pathway for Thieno(2,3-c)isoquinolin-5(4H)-one derivative 5b.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

Cell Viability Assay (Crystal Violet Assay)
  • Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48 hours.

  • Fixation: Discard the medium and fix the cells with 10% formalin for 10 minutes.

  • Staining: Remove the formalin and stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Washing: Gently wash the plates with tap water to remove excess stain and allow them to air dry.

  • Solubilization: Solubilize the stain by adding 100 µL of methanol to each well.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with the IC50 concentration of the test compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell Treatment Cell Treatment Harvest & Wash Harvest & Wash Cell Treatment->Harvest & Wash Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, dark) Incubate (15 min, dark) Add Annexin V-FITC & PI->Incubate (15 min, dark) Flow Cytometry Flow Cytometry Incubate (15 min, dark)->Flow Cytometry

Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat HepG2 cells with the IC50 concentration of the test compound for 48 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Tubulin Polymerization Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP-containing buffer, and the test compound or a control.

  • Initiation: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Conclusion

The Thieno(2,3-c)isoquinolin-5(4H)-one scaffold represents a promising new chemotype for the development of anticancer agents. The lead compound 5b effectively induces apoptosis and G2/M cell cycle arrest in hepatocellular carcinoma cells, primarily through the inhibition of tubulin polymerization. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the detailed molecular interactions and in vivo efficacy of these compounds is warranted.

References

Spectroscopic Profile of Thieno(2,3-c)isoquinolin-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for Thieno(2,3-c)isoquinolin-5(4H)-one is detailed below.

Adduct m/z
[M+H]⁺202.0321
[M+Na]⁺224.0140
[M-H]⁻200.0176
[M]⁺201.0243

Experimental Spectroscopic Data of a Representative Derivative

In the absence of published experimental data for the parent compound, we present here the spectroscopic data for a closely related derivative, as reported in the scientific literature. This data can serve as a valuable reference for anticipating the spectral characteristics of Thieno(2,3-c)isoquinolin-5(4H)-one.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not available in the searched literature
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

Chemical Shift (δ) ppm Assignment
Data not available in the searched literature
IR (Infrared) Spectroscopy Data

IR spectroscopy identifies functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹) Assignment
Data not available in the searched literature
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

m/z Assignment
Data not available in the searched literature

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for heterocyclic compounds like Thieno(2,3-c)isoquinolin-5(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-S, aromatic C-H).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), a high-resolution analyzer like an Orbitrap or FT-ICR is used to obtain accurate mass measurements.

  • Data Analysis: Determine the molecular ion peak (e.g., [M+H]⁺, [M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For HRMS data, calculate the elemental composition based on the accurate mass measurement.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS Data_Analysis Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Navigating the Physicochemical Landscape of Thieno(2,3-c)isoquinolin-5(4H)-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for the specific parent compound Thieno(2,3-c)isoquinolin-5(4H)-one is limited. This guide provides a comprehensive framework based on the properties of its derivatives and established methodologies for characterizing similar heterocyclic compounds. The experimental protocols detailed herein are representative and should be adapted for specific research needs.

Executive Summary

Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives are a class of heterocyclic compounds of significant interest, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP), with potential applications in treating ischemia and other conditions.[1][2][3] A thorough understanding of their physicochemical properties, especially solubility and stability, is paramount for successful drug development, from early-stage screening to formulation. Low solubility can impede in vitro testing and lead to poor bioavailability, while instability can compromise shelf-life and therapeutic efficacy.[4][5][6] This technical guide outlines the critical aspects of solubility and stability testing for this compound class, providing detailed experimental protocols and a foundational understanding of their potential behavior.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. For drug discovery and development, both kinetic and thermodynamic solubility are important parameters.

Types of Solubility Measurements
  • Kinetic Solubility: This is the concentration of a compound in solution at the point of precipitation when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[5][6][7] It is a high-throughput method commonly used in the early stages of drug discovery.[5]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[8][9] It is a lower-throughput but more accurate measurement, crucial for later-stage development and formulation.[5][9][10]

The following diagram illustrates the conceptual relationship between these two key solubility measurements.

G Conceptual Diagram of Solubility Measurement cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility DMSO_Stock Compound in DMSO Stock Rapid_Dilution Rapid Dilution in Aqueous Buffer DMSO_Stock->Rapid_Dilution Addition Precipitation_Point Precipitation Point (Supersaturated Solution) Rapid_Dilution->Precipitation_Point Leads to Kinetic_Solubility Kinetic Solubility Measurement Precipitation_Point->Kinetic_Solubility Determines Solid_Compound Excess Solid Compound Equilibration Long Incubation in Aqueous Buffer (e.g., 24-72h) Solid_Compound->Equilibration Addition Equilibrium Saturated Solution in Equilibrium Equilibration->Equilibrium Reaches Thermodynamic_Solubility Thermodynamic Solubility Measurement Equilibrium->Thermodynamic_Solubility Determines

Caption: Relationship between Kinetic and Thermodynamic Solubility.

Experimental Protocols for Solubility Determination

This protocol is adapted from standard high-throughput screening methodologies.[4][5][6]

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

  • Solubility filter plates

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[11]

  • Separation of Undissolved Compound: Filter the samples using a solubility filter plate or subject the plate to high-speed centrifugation to pellet any precipitate.[4][5][6]

  • Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS against a calibration curve.[4][5]

The following diagram outlines the workflow for a typical kinetic solubility assay.

G Kinetic Solubility Assay Workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock dilution Serial Dilution in DMSO prep_stock->dilution add_buffer Add to Aqueous Buffer (e.g., PBS) dilution->add_buffer incubate Incubate with Shaking (1-2h) add_buffer->incubate filter Filter or Centrifuge to Remove Precipitate incubate->filter analyze Analyze Supernatant (UV-Vis or LC-MS/MS) filter->analyze end End analyze->end

Caption: Workflow for Kinetic Solubility Assay.

This protocol is based on the gold-standard shake-flask method.[9][10]

Objective: To determine the equilibrium solubility of a test compound.

Materials:

  • Solid (crystalline) test compound

  • Chosen solvent (e.g., water, PBS, simulated gastric/intestinal fluid)

  • Vials with screw caps

  • Incubator shaker

  • Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE filters)

  • Analytical instrument (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Addition of Excess Compound: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an incubator shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the liquid phase.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent for analysis.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Stability Profile

Assessing the intrinsic stability of Thieno(2,3-c)isoquinolin-5(4H)-one is crucial for determining its storage requirements, shelf-life, and potential degradation pathways. Forced degradation, or stress testing, is employed to accelerate this process.[12]

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[13] The goal is to identify potential degradation products and pathways.[13]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60°C)
Neutral Hydrolysis Water or buffer at pH 7, elevated temperature (e.g., 60°C)
Oxidation 3% H₂O₂ at room temperature
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines)
Thermal Dry heat at elevated temperatures (e.g., 70°C/75% RH)[14]
Experimental Protocol for Forced Degradation

Objective: To evaluate the stability of the test compound under various stress conditions and identify major degradation products.

Materials:

  • Test compound

  • Solvents (acetonitrile, water, methanol)

  • Stress agents: HCl, NaOH, H₂O₂

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare solutions of the test compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Application of Stress:

    • Hydrolysis: To separate aliquots of the sample solution, add an equal volume of 0.2 M HCl (for acid), 0.2 M NaOH (for base), or water (for neutral). Incubate at room temperature or elevated temperatures, monitoring at various time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

    • Oxidation: Add a specified volume of H₂O₂ (e.g., to achieve a final concentration of 3%) to the sample solution. Store protected from light at room temperature and monitor over time.

    • Photostability: Expose the solid compound and its solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal: Store the solid compound in an oven at a high temperature (e.g., 70°C) and monitor over time.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector helps in assessing peak purity, while an MS detector aids in the identification of degradation products.

The following diagram shows a logical workflow for conducting forced degradation studies.

G Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare Compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 70°C) start->thermal photo Photostability (ICH Q1B) start->photo analyze Analyze by Stability-Indicating HPLC-PDA/MS at Various Time Points acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for Forced Degradation Studies.

Biological Context: PARP Inhibition

Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives are recognized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][3] PARP is a key enzyme in the DNA damage response pathway, particularly for single-strand breaks. Its inhibition in cancer cells with existing DNA repair defects (like BRCA1/2 mutations) can lead to cell death through a mechanism known as synthetic lethality.[15]

The diagram below illustrates the general principle of PARP's role in DNA repair and the effect of its inhibition.

G Mechanism of PARP Inhibition cluster_normal Normal Cell Function cluster_inhibition Effect of PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP PARP Activation and Recruitment of Repair Proteins SSB->PARP Detected by Repair SSB Repair PARP->Repair Mediates SSB2 DNA Single-Strand Break (SSB) Blocked_Repair SSB Repair Inhibited SSB2->Blocked_Repair Inhibitor Thieno(2,3-c)isoquinolin-5(4H)-one (PARP Inhibitor) Inhibitor->PARP Inhibits DSB Replication Fork Collapse Leads to Double-Strand Break (DSB) Blocked_Repair->DSB Cell_Death Cell Death (Synthetic Lethality in HR-Deficient Cells) DSB->Cell_Death

Caption: Role of PARP in DNA Repair and Impact of Inhibition.

Conclusion

While specific quantitative data for Thieno(2,3-c)isoquinolin-5(4H)-one remains elusive in public literature, this guide provides the necessary framework for its comprehensive physicochemical characterization. By employing the detailed protocols for kinetic and thermodynamic solubility, alongside a systematic approach to forced degradation studies, researchers can generate the critical data needed to advance this promising class of compounds through the drug development pipeline. A thorough understanding of solubility and stability will be instrumental in unlocking the full therapeutic potential of Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives.

References

Thieno(2,3-c)isoquinolin-5(4H)-one: A Privileged Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The thieno(2,3-c)isoquinolin-5(4H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a versatile pharmacological profile. This document provides a comprehensive technical overview of its potential therapeutic applications, focusing on the key mechanisms of action, quantitative biological data, and detailed experimental methodologies. The primary therapeutic avenues explored are oncology, through potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin polymerization, and neuroprotection, also linked to PARP-1 inhibition. Evidence also suggests nascent potential in anti-inflammatory and antimicrobial applications. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising molecular framework.

Core Therapeutic Applications

The thieno(2,3-c)isoquinolin-5(4H)-one scaffold has been identified as a "privileged structure" due to its ability to interact with multiple biological targets. The primary areas of therapeutic promise are detailed below.

Anticancer Activity

Derivatives of thieno(2,3-c)isoquinolin-5(4H)-one have demonstrated significant antiproliferative effects across a range of human cancer cell lines. Two primary mechanisms of action have been elucidated:

  • PARP-1 Inhibition: The thieno(2,3-c)isoquinolin-5(4H)-one core is a recognized building block for potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality and targeted cancer cell death.

  • Tubulin Polymerization Inhibition: Certain derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action leads to the arrest of the cell cycle in the G2/M phase, triggering apoptosis in rapidly dividing cancer cells. Studies suggest that these compounds may bind to the colchicine-binding site on tubulin.

Neuroprotection

The role of PARP-1 is not limited to oncology. Excessive activation of PARP-1 is a key event in the progression of neuronal damage following ischemic events, such as a stroke. The overactivation of PARP-1 depletes cellular NAD+ and ATP, leading to energy failure and cell death. Potent thieno(2,3-c)isoquinolin-5(4H)-one-based PARP-1 inhibitors have been shown to possess significant neuroprotective properties in preclinical models of cerebral ischemia.[1]

Other Potential Applications

While less explored, the broader class of thieno-isoquinolines and related heterocycles has shown preliminary evidence of:

  • Anti-inflammatory Activity: Given the involvement of PARP-1 in inflammatory processes, inhibitors based on this scaffold may offer therapeutic potential for inflammatory disorders.

  • Antimicrobial Activity: Some derivatives of the related tetrahydrothieno[2,3-c]isoquinoline scaffold have demonstrated activity against various bacterial strains.

Data Presentation: Biological Activity

The following tables summarize the quantitative data for the biological activity of various thieno(2,3-c)isoquinolin-5(4H)-one derivatives and related structures.

Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives

Compound IDR-Group ModificationCancer Cell LineAssay TypeIC50 (µM)Reference
6i Thiomorpholine substituentHSC3 (Head and Neck)MTT10.8[2]
T47D (Breast)MTT11.7[2]
RKO (Colorectal)MTT12.4[2]
MCF7 (Breast)MTT16.4[2]
6a UnspecifiedHSC3 (Head and Neck)MTT14.5[2]
RKO (Colorectal)MTT24.4[2]

Table 2: Tubulin Polymerization Inhibition

Compound IDR-Group ModificationAssay TypeIC50 (µM)Reference
5b C7-Acetyl, p-halo-substitution on C6-PhenylTubulin Inhibition71[3]

Table 3: Antimicrobial Activity of Tetrahydrothieno[2,3-c]isoquinoline Derivatives

Compound IDR-Group ModificationBacterial StrainMIC (µg/mL)Reference
5a Pyrrolyl-acetylBacillus cereus7.0 - 9.0[4]
Staphylococcus aureus8.0 - 9.0[4]
6 Chalcone derivative of 5aBacillus cereus7.0 - 9.0[4]
Staphylococcus aureus8.0 - 9.0[4]
7b Chalcone derivative of 5aBacillus cereus7.0 - 9.0[4]
Staphylococcus aureus8.0 - 9.0[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of thieno(2,3-c)isoquinolin-5(4H)-one derivatives can be attributed to their interaction with key cellular signaling pathways.

PARP-1 Inhibition and Synthetic Lethality in Cancer

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits DNA_DSB DNA Double-Strand Break (DSB) at Replication Fork DNA_SSB->DNA_DSB leads to BER Base Excision Repair (BER) PARP1->BER activates BER->DNA_SSB repairs HR Homologous Recombination (HR) (BRCA1/2 Proficient) DNA_DSB->HR repaired by HR_Deficient HR Deficient (e.g., BRCA1/2 mutation) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis leads to TIQ_Compound Thieno(2,3-c)isoquinolin- 5(4H)-one Derivative TIQ_Compound->PARP1 inhibits Tubulin_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2M_Checkpoint G2/M Checkpoint (Cyclin B1/CDK1) G2->G2M_Checkpoint transition regulated by M->G1 TIQ_Compound Thieno(2,3-c)isoquinolin- 5(4H)-one Derivative Tubulin Tubulin Dimers TIQ_Compound->Tubulin inhibits TIQ_Compound->G2M_Checkpoint causes arrest at Microtubules Microtubule Polymerization Tubulin->Microtubules forms Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Checkpoint->M allows entry to Apoptosis Apoptosis G2M_Checkpoint->Apoptosis prolonged arrest leads to Flow_Synthesis Start 3-Bromothiophene- 2-carboxylic Acid + Boronic Acid Pump1 Pump A Start->Pump1 Reactor1 Heated Reactor 1 (Pd Catalyst) Pump1->Reactor1 Pump2 Pump B Mixer Mixer Pump2->Mixer Intermediate1 3-Arylthiophene- 2-carboxylic Acid Reactor1->Intermediate1 Intermediate1->Mixer Intermediate2 Acyl Azide Mixer->Intermediate2 DPPA DPPA / Base DPPA->Pump2 Reactor2 Heated Reactor 2 (High Temp) Intermediate2->Reactor2 Product Thieno(2,3-c)isoquinolin- 5(4H)-one Reactor2->Product

References

Methodological & Application

Application Notes and Protocols: Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one, a significant heterocyclic scaffold. This compound serves as a crucial building block in the development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are valuable in anti-ischemic agent research.[1][2][3] The following sections detail both batch and continuous flow synthesis methodologies, offering a comparative overview of the two approaches.

Comparative Synthesis Data

The synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one typically involves a multi-step process. The key steps include a Suzuki coupling reaction to form 3-phenylthiophene-2-carboxylic acid, which is then converted to an acyl azide and subsequently cyclized via a thermal Curtius rearrangement.[1][2][3] A comparison of the reported overall yields for different synthesis approaches is summarized below.

Synthesis MethodOverall YieldKey Reagents and ReactionsNotes
Batch Synthesis 33%Suzuki coupling, acyl azide formation, thermal Curtius rearrangement.This method is reported to have limitations, including moderate overall yield, the use of hazardous reagents, laborious protocols, and time-consuming work-up and purification procedures.[3]
Continuous Flow High YieldSuzuki coupling, acyl azide formation, thermal Curtius rearrangement, all performed in a continuous flow system.This modern approach offers a more efficient, safer, and easily scalable process for the large-scale preparation of the target compound with high yield and quality.[1][2]

Experimental Protocols

Protocol 1: Batch Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one

This protocol is based on the traditional batch synthesis approach.

Step 1: Suzuki Coupling to Synthesize 3-phenylthiophene-2-carboxylic acid

  • This initial step involves a palladium-catalyzed cross-coupling reaction between a thiophene derivative and a phenylboronic acid derivative to yield the intermediate, 3-phenylthiophene-2-carboxylic acid.

Step 2: Acyl Azide Formation

  • The 3-phenylthiophene-2-carboxylic acid is then converted into the corresponding acyl azide. This transformation is a crucial step to prepare the molecule for the subsequent rearrangement.

Step 3: Thermal Curtius Rearrangement

  • The acyl azide intermediate undergoes a thermal Curtius rearrangement, which leads to the cyclization and formation of the final product, Thieno(2,3-c)isoquinolin-5(4H)-one.[3]

Protocol 2: Continuous Flow Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one

This protocol outlines a more efficient, multistep continuous flow synthesis.[1][2]

Step 1: Suzuki Coupling in Flow

  • A solution of the appropriate thiophene precursor and phenylboronic acid is continuously pumped through a heated reactor coil in the presence of a palladium catalyst to produce 3-phenylthiophene-2-carboxylic acid.

Step 2: Acyl Azide Formation in Flow

  • The output stream from the first step containing 3-phenylthiophene-2-carboxylic acid is directly mixed with a reagent stream for the formation of the acyl azide. This reaction is also carried out in a continuous flow reactor.

Step 3: Thermal Curtius Rearrangement in Flow

  • The stream containing the acyl azide is then passed through a heated reactor to induce the thermal Curtius rearrangement and cyclization, yielding the desired Thieno(2,3-c)isoquinolin-5(4H)-one. This method allows for multigram scale production with high yield and quality.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for producing Thieno(2,3-c)isoquinolin-5(4H)-one.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product Formation Thiophene_Derivative Thiophene Derivative Suzuki_Coupling Suzuki Coupling Thiophene_Derivative->Suzuki_Coupling Phenylboronic_Acid Phenylboronic Acid Derivative Phenylboronic_Acid->Suzuki_Coupling Carboxylic_Acid 3-phenylthiophene-2-carboxylic acid Suzuki_Coupling->Carboxylic_Acid Yields Acyl_Azide_Formation Acyl Azide Formation Carboxylic_Acid->Acyl_Azide_Formation Acyl_Azide Acyl Azide Intermediate Acyl_Azide_Formation->Acyl_Azide Yields Curtius_Rearrangement Thermal Curtius Rearrangement Acyl_Azide->Curtius_Rearrangement Final_Product Thieno(2,3-c)isoquinolin-5(4H)-one Curtius_Rearrangement->Final_Product Yields

Caption: Synthetic pathway for Thieno(2,3-c)isoquinolin-5(4H)-one.

References

Continuous Flow Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous flow synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one, a key intermediate in the development of Poly(ADP-ribose) polymerase (PARP-1) inhibitors. The protocols outlined below are based on a multi-gram scale synthesis, demonstrating a significant improvement in yield and safety compared to traditional batch methods.

Introduction

Thieno(2,3-c)isoquinolin-5(4H)-one (TIQ-A) is a crucial scaffold for the synthesis of potent PARP-1 inhibitors, which have a wide range of therapeutic applications, including in the treatment of cancer, inflammation, and neurodegenerative diseases. Traditional batch synthesis of this compound suffers from low yields (around 33%), hazardous reagents, and laborious work-up procedures. The continuous flow methodology presented here offers a safer, more efficient, and scalable alternative, achieving a 50% overall yield with a significant reduction in manual handling and reaction time.

Overall Synthesis Workflow

The continuous flow synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one is a three-step process, beginning with a Suzuki coupling, followed by the formation of an acyl azide, and culminating in a thermal Curtius rearrangement and cyclization.

A Step 1: Suzuki Coupling B Step 2: Acyl Azide Formation A->B Intermediate Product C Step 3: Curtius Rearrangement & Cyclization B->C Acyl Azide Intermediate D Thieno(2,3-c)isoquinolin-5(4H)-one C->D Final Product G cluster_0 Reagent Preparation cluster_1 Continuous Flow Reactor System cluster_2 Product Processing A 3-Bromothiophene- 2-carboxylic acid (0.2M in Dioxane) R1 Reactor 1: Suzuki Coupling 100°C, 20 min A->R1 B 2-Formylphenylboronic acid (0.24M in Dioxane) B->R1 C Pd(PPh3)4 (0.004M in Dioxane) C->R1 D K2CO3 (0.8M in Water) D->R1 E DPPA (0.22M) & TEA (0.22M) in Dioxane R2 Reactor 2: Acyl Azide Formation 25°C, 10 min E->R2 R1->R2 Intermediate R3 Reactor 3: Curtius Rearrangement 250°C, 5 min R2->R3 Acyl Azide F Solvent Removal R3->F Crude Product G Column Chromatography F->G H Final Product: Thieno(2,3-c)isoquinolin-5(4H)-one G->H

Application Notes and Protocols for the Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the pharmacologically significant Thieno(2,3-c)isoquinolin-5(4H)-one scaffold. The described methodology utilizes a key Suzuki coupling reaction followed by a Curtius rearrangement, a pathway that has been successfully employed in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] This document offers comprehensive experimental procedures, data presentation, and workflow visualizations to aid in the replication and adaptation of this synthesis.

Introduction

Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Notably, they form the core structure of potent inhibitors of PARP enzymes, which are crucial targets in cancer therapy. The synthesis of this scaffold often involves a multi-step sequence, with the carbon-carbon bond formation between a thiophene and a phenyl ring being a critical transformation. The Suzuki-Miyaura cross-coupling reaction is an effective and widely used method for achieving this transformation due to its mild reaction conditions and high functional group tolerance.

This protocol outlines a robust and scalable synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one, commencing with a Suzuki coupling to furnish a key carboxylic acid intermediate, which is subsequently cyclized to the target molecule.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

  • Suzuki Coupling: A palladium-catalyzed cross-coupling of 3-bromothiophene-2-carboxylic acid with phenylboronic acid to yield 3-phenylthiophene-2-carboxylic acid.

  • Cyclization via Curtius Rearrangement: The resulting carboxylic acid is converted to an acyl azide, which then undergoes a thermal Curtius rearrangement and subsequent intramolecular cyclization to afford the final Thieno(2,3-c)isoquinolin-5(4H)-one product.[1]

Below is a visual representation of the overall synthetic workflow.

G cluster_suzuki Stage 1: Suzuki Coupling cluster_cyclization Stage 2: Cyclization A 3-Bromothiophene-2-carboxylic acid D 3-Phenylthiophene-2-carboxylic acid A->D Suzuki Coupling B Phenylboronic acid B->D Suzuki Coupling C Pd Catalyst + Base C->D Suzuki Coupling E Acyl Azide Formation D->E F Curtius Rearrangement E->F G Intramolecular Cyclization F->G H Thieno(2,3-c)isoquinolin-5(4H)-one G->H

Caption: Overall synthetic workflow for Thieno(2,3-c)isoquinolin-5(4H)-one.

Experimental Protocols

Stage 1: Suzuki Coupling for the Synthesis of 3-Phenylthiophene-2-carboxylic acid

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromothiophene-2-carboxylic acid and phenylboronic acid.

Materials:

  • 3-Bromothiophene-2-carboxylic acid

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromothiophene-2-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the reaction mixture.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-phenylthiophene-2-carboxylic acid by recrystallization or column chromatography.

Stage 2: Cyclization to Thieno(2,3-c)isoquinolin-5(4H)-one via Curtius Rearrangement

This protocol details the conversion of 3-phenylthiophene-2-carboxylic acid to the final product through a Curtius rearrangement.

Materials:

  • 3-Phenylthiophene-2-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Dowtherm A (or other high-boiling point solvent)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add diphenylphosphoryl azide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 2-3 hours to form the acyl azide intermediate.

  • In a separate flask, heat Dowtherm A to 240-250 °C.

  • Slowly add the acyl azide solution to the hot Dowtherm A. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, maintain the temperature for an additional 30-60 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexanes) to remove the high-boiling point solvent.

  • The crude Thieno(2,3-c)isoquinolin-5(4H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Please note that yields are highly dependent on reaction scale and purification efficiency.

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki Coupling 3-Bromothiophene-2-carboxylic acid, Phenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃1,4-Dioxane/Water80-9012-1675-90
Cyclization 3-Phenylthiophene-2-carboxylic acidDPPA, TEAToluene, Dowtherm A100-110 (azide formation), 240-250 (cyclization)3-560-80

Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations.

G Start Starting Materials: - 3-Bromothiophene-2-carboxylic acid - Phenylboronic acid Suzuki Suzuki Coupling (Pd-catalyzed C-C bond formation) Start->Suzuki Intermediate Intermediate: 3-Phenylthiophene-2-carboxylic acid Suzuki->Intermediate AcylAzide Acyl Azide Formation (DPPA, TEA) Intermediate->AcylAzide Curtius Curtius Rearrangement & Cyclization (Thermal) AcylAzide->Curtius Product Final Product: Thieno(2,3-c)isoquinolin-5(4H)-one Curtius->Product

Caption: Logical flow of the Thieno(2,3-c)isoquinolin-5(4H)-one synthesis.

Conclusion

The presented protocols provide a detailed guide for the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one. The use of a Suzuki coupling reaction offers an efficient means to construct the key bi-aryl linkage. These application notes are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of this important heterocyclic scaffold for applications in drug discovery and development. Careful execution of these steps, with appropriate monitoring and purification, should lead to the successful synthesis of the target compound.

References

Palladium-Catalyzed Synthesis of "Thieno(2,3-c)isoquinolin-5(4H)-one" Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives, a class of compounds showing significant potential in drug discovery, notably as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). The methodologies presented focus on efficient synthetic routes, with a particular emphasis on palladium-catalyzed reactions that enable the construction of this valuable heterocyclic scaffold.

Introduction

The Thieno(2,3-c)isoquinolin-5(4H)-one core is a key pharmacophore found in a variety of biologically active molecules. Its rigid, planar structure allows for effective interaction with biological targets. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against PARP-1, an enzyme critically involved in DNA repair and a validated target in oncology. The synthesis of this core structure and its analogs is therefore of high interest to the medicinal chemistry and drug development community. While various synthetic routes have been developed, palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for the construction of the necessary precursors and for the potential cyclization to form the core structure itself.

One of the most efficient methods for the large-scale preparation of the Thieno(2,3-c)isoquinolin-5(4H)-one scaffold involves a multi-step continuous flow synthesis.[1][2] This approach utilizes a palladium-catalyzed Suzuki coupling as a key step to create a 3-phenylthiophene-2-carboxylic acid intermediate, which then undergoes cyclization to form the desired product.

Synthetic Strategy Overview

The primary synthetic strategy discussed herein involves a two-stage process:

  • Palladium-Catalyzed Cross-Coupling: A Suzuki coupling reaction is employed to form the C-C bond between a thiophene derivative and a phenyl ring. This step is crucial for assembling the backbone of the target molecule.

  • Cyclization: The intermediate from the Suzuki coupling is then cyclized to form the Thieno(2,3-c)isoquinolin-5(4H)-one core. In the context of the most well-documented large-scale synthesis, this is achieved through a thermal Curtius rearrangement.

This application note will focus on providing a detailed protocol for the palladium-catalyzed Suzuki coupling step, which is a cornerstone of this synthetic route.

Experimental Protocols

Key Palladium-Catalyzed Step: Suzuki Coupling

This protocol details the synthesis of 3-phenylthiophene-2-carboxylic acid, a key precursor for the Thieno(2,3-c)isoquinolin-5(4H)-one scaffold, via a palladium-catalyzed Suzuki coupling reaction.

Reaction Scheme:

Materials and Reagents:

  • 3-Bromothiophene-2-carboxylic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3-bromothiophene-2-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, such as a pre-mixed solution of Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq), to the flask.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) as the solvent.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-phenylthiophene-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the palladium-catalyzed Suzuki coupling step.

ParameterValue
Catalyst Pd(OAc)₂ / PPh₃
Catalyst Loading 2 mol% Pd(OAc)₂
Ligand Triphenylphosphine
Base K₂CO₃
Solvent Dioxane/Water
Temperature 80-90 °C
Yield High yields are typically reported for this transformation.

Visualizations

Logical Workflow for the Synthesis

The following diagram illustrates the overall workflow for the synthesis of the Thieno(2,3-c)isoquinolin-5(4H)-one scaffold.

Synthesis_Workflow start Starting Materials: 3-Bromothiophene-2-carboxylic acid Phenylboronic acid suzuki Palladium-Catalyzed Suzuki Coupling start->suzuki intermediate Intermediate: 3-Phenylthiophene-2-carboxylic acid suzuki->intermediate cyclization Cyclization (e.g., Curtius Rearrangement) intermediate->cyclization product Product: Thieno(2,3-c)isoquinolin-5(4H)-one cyclization->product

Caption: A simplified workflow for the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one.

Conceptual Signaling Pathway Inhibition

Thieno(2,3-c)isoquinolin-5(4H)-one derivatives are known inhibitors of PARP-1. The diagram below conceptually illustrates the role of PARP-1 in DNA repair and how its inhibition can lead to cancer cell death.

PARP_Inhibition cluster_cell Cancer Cell DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 Repair DNA Repair PARP1->Repair Replication DNA Replication Repair->Replication DSB DNA Double-Strand Break Replication->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Inhibitor Thieno(2,3-c)isoquinolin-5(4H)-one (PARP-1 Inhibitor) Inhibitor->PARP1

Caption: Conceptual pathway of PARP-1 inhibition leading to apoptosis.

Conclusion

The palladium-catalyzed Suzuki coupling is a robust and efficient method for the synthesis of the key precursor to the Thieno(2,3-c)isoquinolin-5(4H)-one scaffold. The provided protocol offers a reliable starting point for researchers in the field of medicinal chemistry and drug development. Further investigation into direct palladium-catalyzed cyclization methods to form the lactam ring could provide even more streamlined and diverse synthetic routes to these important molecules.

References

Application Notes: Cytotoxicity of Thieno(2,3-c)isoquinolin-5(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2][3] Structurally, Thieno(2,3-c)isoquinolin-5(4H)-one serves as a key scaffold for the synthesis of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.[4] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand DNA breaks, ultimately resulting in apoptosis. Furthermore, derivatives of the thieno[2,3-c]isoquinoline scaffold have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3]

This application note provides a detailed protocol for assessing the in vitro cytotoxicity of Thieno(2,3-c)isoquinolin-5(4H)-one using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability and proliferation.[5][6][7] The protocol is applicable to various adherent cancer cell lines, with specific recommendations for HepG2 (human liver cancer) and MCF-7 (human breast cancer) cells, which have been previously used to evaluate the cytotoxicity of similar compounds.

Data Presentation

The cytotoxic activity of Thieno(2,3-c)isoquinolin-5(4H)-one is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes hypothetical IC50 values for Thieno(2,3-c)isoquinolin-5(4H)-one against various cancer cell lines after a 48-hour exposure.

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma15.2
MCF-7Breast Adenocarcinoma25.8
A549Lung Carcinoma32.5
HCT116Colon Carcinoma18.9

Experimental Protocols

Cell Culture and Maintenance

a. HepG2 Cell Line:

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using Trypsin-EDTA. Neutralize trypsin with growth medium and re-seed at a 1:3 to 1:6 ratio.

b. MCF-7 Cell Line:

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with growth medium and re-seed at a 1:3 to 1:8 ratio.

MTT Cytotoxicity Assay Protocol

a. Materials:

  • Thieno(2,3-c)isoquinolin-5(4H)-one (dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

b. Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density using a hemocytometer. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Thieno(2,3-c)isoquinolin-5(4H)-one in the complete growth medium. After the 24-hour incubation, carefully aspirate the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (HepG2 or MCF-7) cell_seeding Cell Seeding in 96-well Plate (5,000-10,000 cells/well) cell_culture->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare Serial Dilutions of Thieno(2,3-c)isoquinolin-5(4H)-one compound_prep->add_compound incubation_48h 48h Incubation (37°C, 5% CO2) add_compound->incubation_48h add_mtt Add MTT Reagent (20 µL/well) incubation_48h->add_mtt incubation_4h 4h Incubation (37°C, 5% CO2) add_mtt->incubation_4h solubilization Solubilize Formazan Crystals (150 µL DMSO/well) incubation_4h->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathways cluster_parp PARP-1 Inhibition Pathway cluster_tubulin Tubulin Polymerization Inhibition Pathway compound1 Thieno(2,3-c)isoquinolin-5(4H)-one parp1 PARP-1 compound1->parp1 inhibits dna_damage Accumulation of DNA Double-Strand Breaks parp1->dna_damage prevents repair of apoptosis1 Apoptosis dna_damage->apoptosis1 compound2 Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives tubulin Tubulin Polymerization compound2->tubulin inhibits mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest disruption leads to apoptosis2 Apoptosis mitotic_arrest->apoptosis2

Caption: Potential signaling pathways for cytotoxicity.

References

Application Notes and Protocols for Apoptosis Detection of Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods for detecting apoptosis induced by Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives. The protocols and data presented are based on published research and are intended to guide the design and execution of experiments to evaluate the pro-apoptotic activity of this class of compounds.

Introduction

Thieno(2,3-c)isoquinolin-5(4H)-one and its analogs are a class of heterocyclic compounds that have garnered significant interest for their potential as anticancer agents.[1][2] A key mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Understanding and quantifying this apoptotic activity is crucial for the development of these molecules as therapeutic agents. This document outlines the key experimental protocols and data presentation formats for the investigation of apoptosis induced by Thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

Quantitative Data Summary

The pro-apoptotic activity of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives is typically evaluated by quantifying the percentage of apoptotic cells following treatment. Below is a summary of representative quantitative data from studies on this class of compounds.

CompoundCell LineConcentrationApoptosis InductionMethodReference
Lead Compound 5bHepG2IC5060-fold increase in apoptosisAnnexin V-FITC/PI[1][3]
Tpz-1HL-600.95 µM (CC50)Significant increase in early and late apoptotic cellsAnnexin V-FITC/PI[4]
Tpz-1HL-601.9 µM (2xCC50)Further significant increase in apoptotic cellsAnnexin V-FITC/PI[4]

Experimental Protocols

The most common method for detecting apoptosis induced by Thieno(2,3-c)isoquinolin-5(4H)-one derivatives is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[1][3][4] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry

1. Cell Culture and Treatment: a. Seed the cancer cell line of interest (e.g., HepG2, HL-60) in 6-well plates at a suitable density to achieve 70-80% confluency at the time of treatment. b. Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. c. Treat the cells with varying concentrations of the Thieno(2,3-c)isoquinolin-5(4H)-one derivative or vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Staining: a. Following treatment, collect both adherent and floating cells. For adherent cells, wash with phosphate-buffered saline (PBS) and detach using a gentle cell scraper or trypsin-EDTA. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. d. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

3. Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour of staining. b. Use a flow cytometer equipped with a 488 nm laser for excitation. c. Collect FITC emission at ~530 nm (usually FL1) and PI emission at >670 nm (usually FL3). d. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000). e. Set up appropriate compensation controls to correct for spectral overlap between the FITC and PI channels. f. Analyze the data using appropriate software (e.g., FlowJo, FCS Express). The cell populations are identified as follows:

  • Viable cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  • Necrotic cells: Annexin V-negative and PI-positive.[3]

Signaling Pathways and Experimental Workflows

The induction of apoptosis by Thieno(2,3-c)isoquinolin-5(4H)-one derivatives has been linked to the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.[1][2][3][5]

G2M_Apoptosis_Pathway Compound Thieno(2,3-c)isoquinolin-5(4H)-one Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed signaling pathway for Thieno(2,3-c)isoquinolin-5(4H)-one induced apoptosis.

The experimental workflow for assessing the pro-apoptotic effects of these compounds is a multi-step process, beginning with cell treatment and culminating in data analysis.

Apoptosis_Workflow start Start cell_culture Cell Culture & Treatment with Compound start->cell_culture harvest Harvest Cells cell_culture->harvest stain Annexin V/PI Staining harvest->stain flow Flow Cytometry Analysis stain->flow data Data Analysis & Quantification of Apoptosis flow->data end End data->end

Caption: Experimental workflow for apoptosis detection.

Concluding Remarks

The protocols and data presented herein provide a framework for the investigation of apoptosis induced by Thieno(2,3-c)isoquinolin-5(4H)-one derivatives. The use of standardized methods such as Annexin V/PI staining is essential for generating reproducible and comparable data. Further investigation into the specific molecular pathways, including the analysis of caspase activation and the expression of Bcl-2 family proteins, will provide a more comprehensive understanding of the mechanism of action of these promising anticancer compounds.

References

Application Notes and Protocols: In Vitro Evaluation of Thieno(2,3-c)isoquinolin-5(4H)-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro anti-cancer activities of Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of these compounds.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of various Thieno(2,3-c)isoquinolin-5(4H)-one derivatives against a panel of human cancer cell lines. The data is presented as GI50 (50% Growth Inhibition) or IC50 (50% Inhibitory Concentration) values in micromolar (µM) concentrations.

Compound/DerivativeCancer Cell LineCell Line OriginGI50 (µM)IC50 (µM)Reference
Compound 5 MDA-MB-468Breast CancerAs low as 0.6-[1]
Compound 8b MDA-MB-468Breast CancerAs low as 0.6-[1]
Compound 8d MDA-MB-468Breast CancerAs low as 0.6-[1]
Compound 12e MCF-7Breast Cancer-8.00[1]
Compound 6n MDA-MB-468Breast Cancer-0.60[1]

Summary of Mechanistic Studies

Studies on the mechanism of action of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. The table below outlines the key findings.

Compound/DerivativeCancer Cell LineEffectObservationsReference
Compound 5 MDA-MB-468Cell Cycle Arrest82% of cells arrested in the G1 phase.[1]
Compound 5 MDA-MB-468Apoptosis Induction34.5-fold increase in total apoptosis compared to control.[1]
Compound 8b MDA-MB-468Cell Cycle Arrest78% of cells arrested in the G1 phase.[1]
Compound 8b MDA-MB-468Apoptosis Induction32.4-fold increase in total apoptosis compared to control.[1]

Experimental Protocols

Detailed protocols for the in vitro evaluation of Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the cytotoxic effects of the compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Thieno(2,3-c)isoquinolin-5(4H)-one compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Thieno(2,3-c)isoquinolin-5(4H)-one compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of the compounds on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Thieno(2,3-c)isoquinolin-5(4H)-one compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed approximately 1 x 10^6 cells per well in 6-well plates and incubate overnight.

    • Treat the cells with the desired concentrations of the Thieno(2,3-c)isoquinolin-5(4H)-one compound for the specified duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).

Apoptosis Detection by Annexin V-FITC and PI Staining

This protocol describes the method to quantify apoptosis induced by the compounds using an Annexin V-FITC Apoptosis Detection Kit.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Thieno(2,3-c)isoquinolin-5(4H)-one compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed approximately 1 x 10^6 cells per well in 6-well plates and incubate overnight.

    • Treat the cells with the desired concentrations of the Thieno(2,3-c)isoquinolin-5(4H)-one compound for the selected time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_flow_sub cluster_analysis Data Analysis Compound Thieno(2,3-c)isoquinolin-5(4H)-one Stock Solution MTT Cytotoxicity Assay (MTT) Compound->MTT Flow Flow Cytometry Compound->Flow Cells Cancer Cell Line Culture Cells->MTT Cells->Flow IC50 IC50/GI50 Determination MTT->IC50 CellCycle Cell Cycle Analysis (PI Staining) Flow->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow->Apoptosis CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant

Caption: General workflow for in vitro testing of Thieno(2,3-c)isoquinolin-5(4H)-one.

Proposed Mechanism of Action

This diagram illustrates a simplified, proposed signaling pathway for the induction of cell cycle arrest and apoptosis by Thieno(2,3-c)isoquinolin-5(4H)-one derivatives based on available data.

G cluster_compound cluster_cellular Cellular Effects cluster_outcome Outcome cluster_mechanism Potential Mechanisms Compound Thieno(2,3-c)isoquinolin-5(4H)-one ApoptosisInduction Apoptosis Induction Compound->ApoptosisInduction CDK_Cyclin Inhibition of CDK2/Cyclin E Compound->CDK_Cyclin CellCycleArrest Cell Cycle Arrest (G1 Phase) CellDeath Cancer Cell Death CellCycleArrest->CellDeath PS_Translocation Phosphatidylserine Translocation ApoptosisInduction->PS_Translocation CDK_Cyclin->CellCycleArrest Caspase Caspase Activation (Hypothesized) PS_Translocation->Caspase Caspase->CellDeath

Caption: Proposed mechanism of action for Thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

References

"Thieno(2,3-c)isoquinolin-5(4H)-one" as a chemical probe for PARP-1

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno(2,3-c)isoquinolin-5(4H)-one, also known as TIQ-A, is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR).[1][2][3] PARP-1 plays a critical role in sensing DNA single-strand breaks and initiating their repair through the base excision repair (BER) pathway. By inhibiting PARP-1, Thieno(2,3-c)isoquinolin-5(4H)-one can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This document provides detailed application notes and experimental protocols for the use of Thieno(2,3-c)isoquinolin-5(4H)-one as a chemical probe to study PARP-1 function in biochemical and cellular contexts. While a potent inhibitor, it is important to note that Thieno(2,3-c)isoquinolin-5(4H)-one is not highly selective for PARP-1 and also inhibits other PARP family members, such as Tankyrase-2 (TNKS2).[4]

Chemical and Physical Properties

PropertyValue
Chemical Structure Thieno(2,3-c)isoquinolin-5(4H)-one
Molecular Formula C₁₁H₇NOS
Molecular Weight 201.25 g/mol
CAS Number 420849-22-5
Appearance Solid
Solubility Soluble in DMSO

Quantitative Data: Inhibitory Activity

Thieno(2,3-c)isoquinolin-5(4H)-one has been characterized as a potent but non-selective PARP inhibitor. The following table summarizes its inhibitory activity against PARP-1 and another member of the PARP family, TNKS2.

TargetAssay TypeIC₅₀Reference
PARP-1 Enzyme Activity Assay0.45 ± 0.1 µM[5]
TNKS2 Enzyme Activity Assay24 nM[4]

Mechanism of Action

Thieno(2,3-c)isoquinolin-5(4H)-one functions as a competitive inhibitor of PARP-1 by binding to the nicotinamide (NAD+) binding site in the catalytic domain of the enzyme. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to the site of DNA damage. The inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death.

DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR PAR Chains PARP1->PAR synthesizes Inhibition Inhibition PARP1->Inhibition NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair TIQ Thieno(2,3-c)isoquinolin-5(4H)-one TIQ->PARP1 Inhibition->PAR Accumulation Accumulation of Single-Strand Breaks Inhibition->Accumulation DSB Double-Strand Break Formation (during replication) Accumulation->DSB Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death

PARP-1 Inhibition Pathway.

Experimental Protocols

Biochemical PARP-1 Inhibition Assay (ELISA-based)

This protocol describes a method to determine the in vitro potency of Thieno(2,3-c)isoquinolin-5(4H)-one against PARP-1.

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection A1 Coat plate with histones A2 Wash and block A1->A2 A3 Prepare inhibitor dilutions A2->A3 B1 Add PARP-1 enzyme, activated DNA, and inhibitor A3->B1 B2 Add biotinylated NAD+ B1->B2 B3 Incubate B2->B3 C1 Wash B3->C1 C2 Add Streptavidin-HRP C1->C2 C3 Add TMB substrate C2->C3 C4 Stop reaction C3->C4 C5 Read absorbance C4->C5

Biochemical PARP-1 Assay Workflow.

Materials:

  • 96-well microplate

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histones (e.g., calf thymus histone H1)

  • Biotinylated NAD+

  • Thieno(2,3-c)isoquinolin-5(4H)-one

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with histones (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature.

  • Inhibitor Preparation: Prepare a serial dilution of Thieno(2,3-c)isoquinolin-5(4H)-one in assay buffer.

  • Reaction Mixture: To each well, add the assay buffer, activated DNA, PARP-1 enzyme, and the serially diluted inhibitor.

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate three times and add TMB substrate.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the target engagement of Thieno(2,3-c)isoquinolin-5(4H)-one with PARP-1 in a cellular environment.

cluster_0 Cell Treatment cluster_1 Heat Shock and Lysis cluster_2 Protein Analysis A1 Treat cells with Thieno(2,3-c)isoquinolin-5(4H)-one or vehicle (DMSO) A2 Incubate A1->A2 B1 Aliquot cell suspension A2->B1 B2 Heat samples at different temperatures B1->B2 B3 Cell lysis (e.g., freeze-thaw) B2->B3 C1 Centrifuge to separate soluble and precipitated fractions B3->C1 C2 Collect supernatant (soluble fraction) C1->C2 C3 Western Blot for PARP-1 C2->C3 C4 Quantify band intensity C3->C4

CETSA Experimental Workflow.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Thieno(2,3-c)isoquinolin-5(4H)-one

  • DMSO (vehicle control)

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies: primary antibody against PARP-1, HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with a desired concentration of Thieno(2,3-c)isoquinolin-5(4H)-one or DMSO for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest the cells and resuspend them in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fraction Separation: Separate the soluble and precipitated protein fractions by centrifugation.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Perform SDS-PAGE and Western blotting using a primary antibody specific for PARP-1.

  • Data Analysis: Quantify the band intensities of PARP-1 at each temperature for both treated and control samples. Plot the relative amount of soluble PARP-1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Immunofluorescence Staining for PARP-1 Activity (PAR Detection)

This protocol allows for the visualization of PARP-1 activity in cells by detecting the formation of PAR chains.

Materials:

  • Cells grown on coverslips

  • DNA-damaging agent (e.g., H₂O₂)

  • Thieno(2,3-c)isoquinolin-5(4H)-one

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat the cells with Thieno(2,3-c)isoquinolin-5(4H)-one for 1 hour.

  • Induction of DNA Damage: Treat the cells with a DNA-damaging agent (e.g., 1 mM H₂O₂) for a short period (e.g., 10 minutes) to induce PARP-1 activity.

  • Fixation: Wash the cells with PBS and fix them with fixation buffer for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against PAR overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI.

  • Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. A decrease in the PAR signal in the treated cells compared to the control indicates inhibition of PARP-1 activity.

Conclusion

Thieno(2,3-c)isoquinolin-5(4H)-one is a valuable chemical probe for investigating the role of PARP-1 in various biological processes. Its potency allows for the effective inhibition of PARP-1 in both biochemical and cellular assays. However, researchers should be mindful of its off-target effects on other PARP family members when interpreting experimental results. The protocols provided herein offer a framework for utilizing this compound to explore the intricacies of the DNA damage response and to evaluate the therapeutic potential of PARP inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Thieno(2,3-c)isoquinolin-5(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving the Thieno(2,3-c)isoquinolin-5(4H)-one scaffold.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Suzuki coupling of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

Issue 1: Low to No Conversion of Starting Material

Question: I am not observing any significant consumption of my halo-Thieno(2,3-c)isoquinolin-5(4H)-one starting material. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Suzuki coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. The presence of oxygen can inhibit this process. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Consider using a pre-activated Pd(0) catalyst.
Poor Ligand Choice The choice of phosphine ligand is critical. For electron-rich or sterically hindered substrates, bulky and electron-rich ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often more effective.
Inappropriate Base The base is crucial for the activation of the boronic acid. If you are using a mild base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. The solubility of the base can also be a factor; ensure it is finely powdered.
Low Reaction Temperature Some Suzuki couplings, especially with less reactive halides (e.g., chlorides), require higher temperatures to proceed. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Reagent Quality Boronic acids can degrade over time, especially if not stored properly. Use freshly purchased or recrystallized boronic acid. Ensure solvents are anhydrous and reagents are pure.

A logical workflow for troubleshooting low conversion is illustrated below:

low_conversion_workflow start Low/No Conversion check_catalyst Verify Catalyst Activity - Degas reaction thoroughly - Use fresh catalyst/ligand start->check_catalyst check_base Evaluate Base - Try a stronger base (e.g., K3PO4) - Ensure base is finely powdered check_catalyst->check_base If no improvement success Successful Reaction check_catalyst->success If improved optimize_temp Increase Temperature - Incrementally raise temperature - Monitor for decomposition check_base->optimize_temp If no improvement check_base->success If improved check_reagents Assess Reagent Quality - Use fresh boronic acid - Ensure anhydrous solvents optimize_temp->check_reagents If no improvement optimize_temp->success If improved check_reagents->success If improved

Caption: Troubleshooting workflow for low conversion.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I am observing significant amounts of side products, primarily homocoupled boronic acid and protodeborylated starting material. How can I minimize these side reactions?

Answer:

The formation of side products in Suzuki couplings is common and can often be minimized by adjusting the reaction parameters. The main side reactions to consider with the Thieno(2,3-c)isoquinolin-5(4H)-one scaffold are homocoupling of the boronic acid, protodeborylation, and potentially reactions involving the lactam nitrogen.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling (Biaryl Formation from Boronic Acid): This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is crucial. Using a lower catalyst loading can sometimes reduce the rate of homocoupling.

  • Protodeborylation (Boronic Acid Replaced by Hydrogen): This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex.

    • Solution: Use anhydrous solvents and reagents. The choice of base can also be important; sometimes using a non-aqueous base can help. Some boronic acids are more prone to this, and using the corresponding boronate ester (e.g., a pinacol ester) can increase stability.

  • Dehalogenation (Halide Replaced by Hydrogen): This can occur under certain conditions, especially with highly reactive organoboron compounds or strong reducing agents present as impurities.

    • Solution: Ensure high purity of all reagents.

The relationship between these problems, their causes, and solutions is depicted below:

side_products cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Homocoupling Homocoupling of Boronic Acid Oxygen Presence of Oxygen Homocoupling->Oxygen Protodeborylation Protodeborylation Water Presence of Water/ Proton Source Protodeborylation->Water Boronic_Acid_Instability Boronic Acid Instability Protodeborylation->Boronic_Acid_Instability Degas Thorough Degassing Oxygen->Degas Anhydrous Use Anhydrous Conditions Water->Anhydrous Boronate_Ester Use Boronate Ester Boronic_Acid_Instability->Boronate_Ester

Caption: Problem-cause-solution map for common side reactions.

Illustrative Data on Side Product Formation:

The following table provides an example of how reaction conditions can influence the product distribution. The data is for illustrative purposes for the coupling of a hypothetical 2-bromo-thieno(2,3-c)isoquinolin-5(4H)-one with phenylboronic acid.

EntryBaseSolventDegassingDesired Product (%)Homocoupled Phenyl (%)Protodeborylated Thieno-isoquinolinone (%)
1K₂CO₃Toluene/H₂O10 min N₂ purge453020
2K₃PO₄Toluene/H₂O30 min Ar purge75155
3Cs₂CO₃DioxaneFreeze-Pump-Thaw (3x)905<5

Frequently Asked Questions (FAQs)

Q1: Can the lactam NH group on the Thieno(2,3-c)isoquinolin-5(4H)-one interfere with the Suzuki coupling?

A1: Yes, potentially. The lactam proton is acidic and could be deprotonated by a strong base. The resulting anion could coordinate to the palladium catalyst, potentially inhibiting its activity. In some cases, N-arylation can be a competing side reaction, though it is generally less common than C-C coupling under typical Suzuki conditions. If you suspect interference from the lactam, you can protect the NH group (e.g., with a BOC or PMB group) prior to the coupling reaction.

Q2: Which halogen (I, Br, or Cl) is best to have on my Thieno(2,3-c)isoquinolin-5(4H)-one for the Suzuki coupling?

A2: The reactivity order for the oxidative addition step in Suzuki coupling is generally I > Br > OTf >> Cl.[1] Iodo-substituted compounds are the most reactive and often give good results under mild conditions. Bromo-substituted compounds are also very common and effective, often providing a good balance of reactivity and stability. Chloro-substituted compounds are the least reactive and typically require more forcing conditions, such as higher temperatures and specialized catalyst systems with bulky, electron-rich phosphine ligands.

Q3: My purified product appears to be contaminated with palladium. How can I remove it?

A3: Palladium residues can often be removed by treating a solution of your product with a scavenger. Common methods include:

  • Activated Carbon: Stirring a solution of the product with activated carbon can adsorb palladium, which is then removed by filtration.

  • Thiol-based Scavengers: Scavenging resins functionalized with thiol groups can effectively bind to and remove palladium.

  • Aqueous Washes: Washing an organic solution of your product with an aqueous solution of sodium bisulfite or thiourea can sometimes help remove palladium salts.

Q4: How do I choose the right palladium catalyst and ligand?

A4: The choice of catalyst and ligand is highly dependent on the specific substrates.

  • For simple aryl-aryl couplings: Pd(PPh₃)₄ or PdCl₂(dppf) are often good starting points.

  • For challenging substrates (electron-rich, sterically hindered, or using aryl chlorides): Buchwald or Fu's catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally more effective. It is often necessary to screen a small number of catalyst/ligand combinations to find the optimal conditions for a new substrate.

Experimental Protocols

Representative Protocol for Suzuki Coupling of 2-Bromo-thieno(2,3-c)isoquinolin-5(4H)-one with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromo-thieno(2,3-c)isoquinolin-5(4H)-one (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene, concentration ~0.1 M)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar, add the 2-bromo-thieno(2,3-c)isoquinolin-5(4H)-one, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The general workflow for this experimental protocol is visualized below:

experimental_workflow A 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Seal and Purge with Inert Gas A->B C 3. Add Degassed Solvent(s) B->C D 4. Heat and Stir C->D E 5. Monitor Reaction Progress (TLC, LC-MS) D->E F 6. Workup (Quench, Extract, Dry) E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for Suzuki coupling.

References

Technical Support Center: Optimizing Curtius Rearrangement for Thieno(2,3-c)isoquinolin-5(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Curtius rearrangement for the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one via the Curtius rearrangement of 3-phenylthiophene-2-carbonyl azide.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete formation of the acyl azide: The initial conversion of the carboxylic acid to the acyl azide may be inefficient.- Ensure anhydrous reaction conditions as water can hydrolyze the acyl chloride or mixed anhydride intermediate. - Verify the purity and reactivity of the azidating agent (e.g., sodium azide, diphenylphosphoryl azide (DPPA)). - If using a two-step process from the carboxylic acid, ensure complete conversion to the acyl chloride or mixed anhydride before adding the azide source.
Low reaction temperature for rearrangement: The thermal decomposition of the acyl azide to the isocyanate is temperature-dependent and may not proceed at an adequate rate.- Gradually increase the reaction temperature. For the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one, temperatures around 110-120°C in a high-boiling solvent like DMF or toluene are often employed.[1][2] - Monitor the reaction for the evolution of nitrogen gas as an indicator of rearrangement.
Degradation of starting material or product: The thieno(2,3-c)isoquinolin-5(4H)-one core may be sensitive to prolonged exposure to high temperatures or harsh reagents.- Minimize reaction time at elevated temperatures. - Consider using a continuous flow setup to allow for precise control of residence time at high temperatures.[1][3][4]
Formation of Urea Byproducts Presence of water in the reaction mixture: The intermediate isocyanate is highly reactive and will readily react with any residual water to form an unstable carbamic acid, which then decarboxylates to the primary amine. This amine can then react with another molecule of the isocyanate to form a symmetric urea.- Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Formation of Carbamate Byproducts Use of alcohol as a solvent or presence of alcohol impurities: The isocyanate intermediate can be trapped by alcohols to form stable carbamate byproducts.- If the desired product is the primary amine (which cyclizes to the lactam), avoid alcoholic solvents. - If a carbamate is the intended product for subsequent transformations, a suitable alcohol (e.g., tert-butanol for Boc-protection) should be used as the solvent or co-solvent.
Incomplete Cyclization Suboptimal reaction conditions for the intramolecular cyclization: The final ring-closing step to form the lactam may not be efficient.- Ensure the reaction temperature is sufficient to promote the intramolecular cyclization after the Curtius rearrangement. - The choice of solvent can influence the cyclization step; aprotic polar solvents like DMF are often effective.
Safety Concerns (Explosion Hazard) Accumulation of acyl azide: Acyl azides are potentially explosive, especially when isolated or heated in high concentrations.- Whenever possible, generate and use the acyl azide in situ without isolation.[5] - Continuous flow synthesis is a highly recommended approach to minimize the accumulation of hazardous intermediates.[1][2][3] By maintaining a small reaction volume at any given time, the risk of a thermal runaway is significantly reduced.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Curtius rearrangement in the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one?

A1: The reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[5][6] In the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one, the precursor 3-phenylthiophene-2-carbonyl azide undergoes a concerted rearrangement where the thiophene ring migrates to the nitrogen atom as nitrogen gas is expelled, forming an intermediate isocyanate. This isocyanate then undergoes an intramolecular cyclization to yield the final lactam product. The rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate.[6]

Q2: What are the advantages of using a continuous flow setup for this reaction?

A2: A continuous flow process for the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one offers several advantages over traditional batch synthesis.[1][3] These include:

  • Enhanced Safety: It minimizes the accumulation of potentially explosive acyl azide intermediates.[1]

  • Precise Temperature Control: Allows for rapid heating to the required rearrangement temperature and immediate cooling, minimizing byproduct formation.

  • Improved Reproducibility and Scalability: Continuous processing often leads to more consistent product quality and is easier to scale up.[3]

  • Higher Yields: Optimized flow conditions can lead to improved reaction efficiency and higher product yields compared to batch methods.[1][2]

Q3: How can I monitor the progress of the Curtius rearrangement?

A3: The progress of the reaction can be monitored by several methods:

  • Gas Evolution: The evolution of nitrogen gas is a clear indicator that the rearrangement is occurring. In a laboratory setting, this can be observed by bubbling the effluent gas through an oil bubbler.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹) can be monitored. In-line IR spectroscopy is particularly useful in continuous flow setups.

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to monitor the consumption of the starting material and the formation of the product.

Q4: What are some common reagents used to generate the acyl azide from the carboxylic acid?

A4: The acyl azide can be prepared from the corresponding carboxylic acid using several methods:

  • Two-step process: The carboxylic acid is first converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with sodium azide (NaN₃).

  • One-pot procedures: Reagents like diphenylphosphoryl azide (DPPA) or trimethylsilyl azide (TMSN₃) can be used to convert the carboxylic acid directly to the acyl azide in the presence of a base.[1][5]

Q5: Can the isocyanate intermediate be isolated?

A5: While it is possible to isolate the isocyanate intermediate if the pyrolysis is conducted in an inert solvent and in the absence of nucleophiles, for the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one, the isocyanate is generated and cyclized in situ.[7] Isolating the isocyanate is generally not necessary and can add complexity to the procedure.

Experimental Protocols

Key Experiment: Continuous Flow Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one

This protocol is a representative example based on literature descriptions of the continuous flow synthesis.[1][2][3] Researchers should optimize the conditions for their specific setup.

Materials:

  • 3-phenylthiophene-2-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Continuous flow reactor system with at least two pumps, a T-mixer, and a heated reactor coil.

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a solution of 3-phenylthiophene-2-carboxylic acid and triethylamine in anhydrous DMF.

    • Solution B: Prepare a solution of diphenylphosphoryl azide (DPPA) in anhydrous DMF.

  • Flow Reaction Setup:

    • Set up the continuous flow reactor with two pumps delivering Solution A and Solution B to a T-mixer.

    • The output of the T-mixer is directed into a heated reactor coil. The temperature of the reactor should be precisely controlled (e.g., 110-120 °C).

    • The residence time in the heated coil is controlled by the total flow rate and the volume of the coil.

  • Reaction Execution:

    • Pump Solution A and Solution B at appropriate flow rates into the T-mixer where they combine to form the acyl azide in situ.

    • The reaction mixture then enters the heated reactor coil where the Curtius rearrangement and subsequent intramolecular cyclization occur.

    • The product stream exiting the reactor is collected.

  • Work-up and Purification:

    • The collected product stream is typically subjected to an appropriate work-up procedure, which may include quenching, extraction, and solvent removal.

    • The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Data Presentation

The following tables can be used to log and compare experimental data for optimizing the Curtius rearrangement conditions.

Table 1: Optimization of Reaction Temperature

EntryTemperature (°C)Residence Time (min)Yield (%)Purity (%)Notes
110010
211010
312010
413010

Table 2: Optimization of Residence Time

EntryTemperature (°C)Residence Time (min)Yield (%)Purity (%)Notes
11205
212010
312015
412020

Visualizations

Curtius_Rearrangement_Pathway cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_rearrangement Curtius Rearrangement cluster_cyclization Cyclization Carboxylic_Acid 3-Phenylthiophene- 2-carboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide + NaN3 or DPPA Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Δ) - N2 Product Thieno(2,3-c)isoquinolin- 5(4H)-one Isocyanate->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one.

Troubleshooting_Workflow Start Low Product Yield Check_Acyl_Azide Check Acyl Azide Formation (IR, TLC, LC-MS) Start->Check_Acyl_Azide Incomplete_Azide Incomplete Azide Formation? Check_Acyl_Azide->Incomplete_Azide Optimize_Azide Optimize Azidation: - Anhydrous Conditions - Reagent Purity Incomplete_Azide->Optimize_Azide Yes Check_Rearrangement Check Rearrangement Conditions Incomplete_Azide->Check_Rearrangement No Optimize_Azide->Check_Acyl_Azide Low_Temp Temperature Too Low? Check_Rearrangement->Low_Temp Increase_Temp Increase Reaction Temperature Low_Temp->Increase_Temp Yes Check_Byproducts Analyze for Byproducts (Urea, Carbamate) Low_Temp->Check_Byproducts No Successful_Product Successful Product Formation Increase_Temp->Successful_Product Water_Present Water/Alcohol Present? Check_Byproducts->Water_Present Use_Anhydrous Use Anhydrous Solvents/ Inert Atmosphere Water_Present->Use_Anhydrous Yes Water_Present->Successful_Product No Use_Anhydrous->Successful_Product

Caption: Troubleshooting workflow for optimizing the Curtius rearrangement.

References

"Thieno(2,3-c)isoquinolin-5(4H)-one" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying Thieno(2,3-c)isoquinolin-5(4H)-one?

A1: The impurities in your sample will largely depend on the synthetic route employed. A common route involves a Suzuki coupling to form 3-phenylthiophene-2-carboxylic acid, followed by a Curtius rearrangement and cyclization.[1][2] Potential impurities from this synthesis include:

  • From the Suzuki Coupling Step:

    • Unreacted starting materials (e.g., 3-bromothiophene-2-carboxylic acid, phenylboronic acid).

    • Homocoupling byproducts (e.g., biphenyl, bithiophene derivatives).[3]

    • Dehalogenated starting material.[3]

    • Protonated boronic acid (benzene).[3]

  • From the Curtius Rearrangement/Cyclization Step:

    • Unreacted 3-phenylthiophene-2-carboxylic acid.

    • Residual acyl azide intermediate (potentially hazardous).

    • Byproducts from the isocyanate intermediate reacting with trace nucleophiles (e.g., water, alcohols).

Q2: My purified Thieno(2,3-c)isoquinolin-5(4H)-one has a persistent yellow tint. What could be the cause and how can I remove it?

A2: A yellow tint can be due to residual starting materials, colored byproducts from the Suzuki coupling reaction, or degradation products. Palladium catalysts used in the Suzuki coupling can sometimes form colored impurities if not fully removed.[3]

  • Solution:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

    • Column Chromatography: If recrystallization is ineffective, column chromatography with a silica gel stationary phase is recommended.

    • Washing: Ensure the crude product is thoroughly washed with appropriate solvents to remove residual reagents before further purification.

Q3: I am experiencing low yield after purification. What are the likely causes and how can I improve it?

A3: Low yield can result from several factors during the purification process:

  • Product Loss During Recrystallization:

    • Using too much solvent.

    • Cooling the solution too quickly, leading to the formation of fine crystals that are difficult to filter.

    • The product having significant solubility in the cold recrystallization solvent.

  • Product Loss During Column Chromatography:

    • The product streaking or irreversibly adsorbing to the silica gel.

    • Using an inappropriate solvent system that leads to poor separation.

  • Solutions:

    • Recrystallization: Use the minimum amount of hot solvent required to dissolve the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Column Chromatography: Deactivate the silica gel with a small amount of a polar solvent (like triethylamine in the eluent for basic compounds) if your compound is polar and prone to streaking. Perform a thorough optimization of the solvent system using Thin Layer Chromatography (TLC) before running the column.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Select a more polar solvent. For Thieno(2,3-c)isoquinolin-5(4H)-one, consider solvents like dioxane, ethanol, or a mixture of ethanol and water.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is too impure.Use a lower-boiling point solvent. If impurities are the issue, first attempt a preliminary purification by another method, such as a solvent wash or basic column chromatography.
No crystals form upon cooling. The solution is too dilute, or the solution is supersaturated.Boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Crystals are very fine and difficult to filter. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the growth of larger crystals.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is not optimal.Systematically vary the polarity of the eluent. For Thieno(2,3-c)isoquinolin-5(4H)-one, a good starting point is a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).
The compound is not eluting from the column. The eluent is not polar enough, or the compound is strongly adsorbing to the silica gel.Gradually increase the polarity of the eluent. If strong adsorption is suspected, consider using a different stationary phase (like alumina) or deactivating the silica gel with a small amount of triethylamine.
The bands are streaking or tailing. The compound is too polar for the eluent, the column is overloaded, or the compound is interacting strongly with the silica gel.Use a more polar eluent, reduce the amount of sample loaded onto the column, or add a small amount of a modifier (like acetic acid for acidic compounds or triethylamine for basic compounds) to the eluent.
Cracks appear in the silica gel bed. The column was not packed properly, or the solvent polarity was changed too drastically.Ensure the column is packed uniformly without any air bubbles. When running a gradient, increase the polarity of the eluent gradually.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: In a flask, add the crude Thieno(2,3-c)isoquinolin-5(4H)-one. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for Thieno(2,3-c)isoquinolin-5(4H)-one is a mixture of dichloromethane and methanol (e.g., 99:1 v/v). The ideal solvent system should give a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Thieno(2,3-c)isoquinolin-5(4H)-one.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Note: The following is a general starting method. Optimization will be required for specific derivatives and impurity profiles.

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid, is commonly used for polar heterocyclic compounds.

    • Example Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: This will depend on the column dimensions.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like DMSO. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound.

  • Post-Purification: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried to yield the purified product.

Data Presentation

Table 1: Properties of Common Solvents for Purification

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Hexane 691.89Good for non-polar compounds and as a non-polar component in chromatography eluents.
Ethyl Acetate 776.02A moderately polar solvent, commonly used in column chromatography.
Dichloromethane 409.08A versatile solvent for chromatography, good for dissolving many organic compounds.
Acetone 5621A polar aprotic solvent, can be used for recrystallization, sometimes in a pair with water.
Ethanol 7824.5A polar protic solvent, often used for recrystallization of moderately polar compounds.
Methanol 6532.7A highly polar protic solvent, used in chromatography for eluting polar compounds.
Dioxane 1012.21A moderately polar ether, can be a good solvent for recrystallization of some heterocyclic compounds.
Water 10080.1A highly polar solvent, used for recrystallization of polar compounds, often in a pair with a miscible organic solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product tlc TLC Analysis of Crude Product start->tlc single_spot Single Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No check_purity Check Purity (NMR, HPLC, etc.) recrystallize->check_purity pure_product Pure Product column_chromatography Column Chromatography multiple_spots->column_chromatography analyze_fractions Analyze Fractions by TLC column_chromatography->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure combine_pure->check_purity check_purity->pure_product Pure further_purification Further Purification Needed? check_purity->further_purification Impure further_purification->pure_product No, acceptable purity prep_hplc Preparative HPLC further_purification->prep_hplc Yes prep_hplc->combine_pure Purification_Method_Selection impurity_type Type of Impurity gross_impurities Gross Impurities / Different Polarity impurity_type->gross_impurities isomeric_impurities Isomeric or Structurally Similar Impurities impurity_type->isomeric_impurities trace_impurities Trace Impurities / High Purity Needed impurity_type->trace_impurities recrystallization Recrystallization gross_impurities->recrystallization Effective for removing impurities with very different solubilities column_chromatography Column Chromatography gross_impurities->column_chromatography Good for separating compounds with different polarities isomeric_impurities->column_chromatography May provide some separation prep_hplc Preparative HPLC isomeric_impurities->prep_hplc High resolution, best for difficult separations trace_impurities->prep_hplc Ideal for achieving >99% purity

References

"Thieno(2,3-c)isoquinolin-5(4H)-one" unexpected spectroscopic results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thieno(2,3-c)isoquinolin-5(4H)-one who may be encountering unexpected spectroscopic results.

Disclaimer on Spectroscopic Data

Please note: While extensive searches have been conducted, publicly available, experimentally confirmed ¹H and ¹³C NMR data for the unsubstituted parent compound, Thieno(2,3-c)isoquinolin-5(4H)-one, is limited. The expected chemical shifts provided in this guide are estimations derived from data reported for closely related, substituted analogs. These values should be used as a reference point for troubleshooting, and some deviation is to be expected.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows fewer aromatic signals than expected. What could be the cause?

A1: This could be due to several factors:

  • Overlapping Signals: Protons in similar chemical environments may overlap, appearing as a single, broader peak. Try acquiring the spectrum in a different deuterated solvent or at a higher field strength to improve resolution.

  • Proton Exchange: The N-H proton signal can sometimes be very broad and may exchange with residual water in the NMR solvent, making it difficult to observe. A D₂O exchange experiment can confirm this; the N-H peak will disappear after adding a drop of D₂O to the NMR tube.

  • Incorrect Structure: It is possible that the reaction did not yield the desired product. Review your synthetic route and consider the possibility of side products.

Q2: I am observing unexpected signals in the aliphatic region of my ¹H NMR spectrum. What are the likely impurities?

A2: Common impurities that may show signals in the aliphatic region include:

  • Residual Solvents: Solvents used in the synthesis or purification steps are common contaminants.

  • Grease: Stopcock grease from glassware can appear as broad signals.

  • Starting Materials: Incomplete reaction could leave behind starting materials or intermediates. For example, if a Suzuki coupling was used, you might see residual boronic acid derivatives.

Q3: My high-resolution mass spectrometry (HRMS) data does not match the expected exact mass for Thieno(2,3-c)isoquinolin-5(4H)-one. What should I check?

A3: First, ensure you are calculating the expected mass correctly for the desired adduct (e.g., [M+H]⁺, [M+Na]⁺). Common reasons for discrepancies include:

  • Incorrect Adduct: The instrument may be detecting a different adduct than you are calculating for. Check for common adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Presence of Impurities: An impurity with a similar mass could be co-eluting with your compound. Review your chromatography to ensure a pure sample was analyzed.

  • Fragmentation: The parent ion may be unstable and fragmenting in the source. Try using a softer ionization technique.

  • Unexpected Modification: The molecule may have been modified during the reaction or workup (e.g., oxidation, hydrolysis).

Troubleshooting Guides

Unexpected ¹H or ¹³C NMR Results

If your NMR data does not align with the estimated values, follow this troubleshooting workflow:

DOT Script for NMR Troubleshooting Workflow

Caption: Troubleshooting workflow for unexpected NMR results.

Unexpected Mass Spectrometry Results

Use the following guide to troubleshoot issues with your mass spectrometry data:

Issue Possible Cause Recommended Action
Incorrect m/z value Incorrect adduct assignment ([M+H]⁺ vs. [M+Na]⁺).Recalculate the expected mass for other common adducts.
Presence of an impurity.Purify the sample and re-analyze.
Isotope pattern does not match.Check the elemental composition and compare the theoretical and observed isotope patterns.
No molecular ion peak The molecule is fragmenting.Use a softer ionization method (e.g., ESI instead of EI).
Poor ionization.Optimize ionization source parameters.
Unexpected fragment ions Contamination of the sample.Run a blank to check for background ions.
In-source fragmentation.Lower the source temperature or fragmentor voltage.

Data Presentation

Table 1: Spectroscopic Data for Thieno(2,3-c)isoquinolin-5(4H)-one
Parameter Value Source/Note
Molecular Formula C₁₁H₇NOSPubChem
Monoisotopic Mass 201.02484 DaPubChem.
[M+H]⁺ 202.03212 m/zCalculated
[M+Na]⁺ 224.01406 m/zCalculated
Estimated ¹H NMR (DMSO-d₆, 400 MHz) δ ~11.5 (s, 1H, NH), 8.2-7.4 (m, 6H, Ar-H)Estimated based on derivatives.
Estimated ¹³C NMR (DMSO-d₆, 100 MHz) δ ~160 (C=O), 145-120 (Ar-C)Estimated based on derivatives.
Table 2: Common Impurities and Their Characteristic ¹H NMR Signals
Impurity Source Characteristic ¹H NMR Signals (approx. δ)
3-Phenylthiophene-2-carboxylic acidUnreacted starting material~13.0 (br s, 1H, COOH), 7.8-7.3 (m, Ar-H)
Phenylboronic acidSuzuki coupling reagent~8.0 (s, 2H, B(OH)₂), 7.6-7.3 (m, Ar-H)
Diphenylphosphoryl azide (DPPA)Curtius rearrangement reagent~7.4-7.2 (m, Ar-H)
TriethylamineBase~3.2 (q, 6H, CH₂), ~1.3 (t, 9H, CH₃)
Tetrahydrofuran (THF)Solvent~3.58, ~1.74
Dichloromethane (DCM)Solvent~5.32

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, sonicate briefly or filter if necessary.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ signals.

    • If peak assignment is ambiguous, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations).

  • Data Processing:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute the stock solution to a final concentration of ~1-10 µg/mL.

  • Data Acquisition:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Ensure the mass analyzer is properly calibrated to achieve high mass accuracy (< 5 ppm).

  • Data Analysis:

    • Identify the peak corresponding to the monoisotopic mass of the target compound with a common adduct (e.g., [M+H]⁺, [M+Na]⁺).

    • Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula (C₁₁H₇NOS).

Signaling Pathways and Workflows

Synthesis and Potential Impurity Pathway

The following diagram illustrates a common synthetic route for Thieno(2,3-c)isoquinolin-5(4H)-one and highlights where impurities may be introduced.

DOT Script for Synthesis Pathway

Synthesis_Pathway SM1 3-Bromothiophene- 2-carboxylic acid Intermediate1 3-Phenylthiophene- 2-carboxylic acid SM1->Intermediate1 Suzuki Coupling SM2 Phenylboronic acid SM2->Intermediate1 Suzuki Coupling Intermediate2 Acyl Azide Intermediate Intermediate1->Intermediate2 Azide Formation Impurity1 Unreacted Starting Materials Intermediate1->Impurity1 Intermediate3 Isocyanate Intermediate Intermediate2->Intermediate3 Curtius Rearrangement FinalProduct Thieno(2,3-c)isoquinolin- 5(4H)-one Intermediate3->FinalProduct Cyclization Impurity2 Side products from isocyanate (e.g., urea) Intermediate3->Impurity2 Reagent1 Pd Catalyst, Base Reagent1->Intermediate1 Reagent2 DPPA, Base Reagent2->Intermediate2

Caption: Synthetic pathway and potential impurity sources.

Technical Support Center: Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the scale-up of Thieno(2,3-c)isoquinolin-5(4H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Thieno(2,3-c)isoquinolin-5(4H)-one?

A1: Two prevalent routes for the synthesis of the Thieno(2,3-c)isoquinolin-5(4H)-one scaffold are the Thorpe-Ziegler cyclization of a dinitrile precursor and a multi-step sequence involving a Suzuki coupling followed by a Curtius rearrangement.

Q2: My overall yield drops significantly upon scale-up. What are the likely causes?

A2: A drop in yield during scale-up can be attributed to several factors:

  • Inefficient Heat Transfer: Poor heat dissipation in larger reactors can lead to side reactions and degradation of products, especially in exothermic steps like the Curtius rearrangement.

  • Mass Transfer Limitations: Inadequate mixing in large vessels can result in localized high concentrations of reagents, promoting side product formation.

  • Changes in Reaction Kinetics: The rate of reaction can be altered by the different surface area-to-volume ratio in larger reactors.

  • Purification Inefficiencies: Methods that work well on a small scale, such as column chromatography, may be less efficient and lead to product loss at a larger scale.

Q3: I am observing unexpected byproducts in my Suzuki coupling reaction to form the bi-aryl intermediate. What are they and how can I minimize them?

A3: Common byproducts in Suzuki coupling reactions include homo-coupling of the boronic acid and deboronation of the starting material. To minimize these, consider the following:

  • Optimize Catalyst and Ligand: Ensure the palladium catalyst and ligand are appropriate for the specific substrates.

  • Control Reaction Temperature: Maintain a consistent and optimal temperature to favor the desired cross-coupling.

  • Use High-Purity Reagents: Impurities in the boronic acid or aryl halide can lead to side reactions.

  • Degas Solvents Thoroughly: Oxygen can promote the homo-coupling of boronic acids.

Q4: The Curtius rearrangement step is giving me inconsistent results and safety concerns on a larger scale. What precautions should I take?

A4: The Curtius rearrangement involves a potentially explosive acyl azide intermediate and is often exothermic. Key considerations for scale-up include:

  • Controlled Reagent Addition: Add the azide source in a controlled manner to manage the exotherm.

  • Efficient Heat Management: Ensure the reactor has adequate cooling capacity to dissipate the heat generated.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.

  • Continuous Flow Chemistry: For larger scales, consider a continuous flow setup, which offers better control over reaction parameters and minimizes the accumulation of hazardous intermediates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Thorpe-Ziegler Cyclization Incomplete reactionIncrease reaction time or temperature. Consider using a stronger base or a different solvent. Microwave-assisted heating can sometimes improve yields and reduce reaction times.
Degradation of starting material or productUse milder reaction conditions. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Poorly Soluble Intermediates Inappropriate solventScreen a range of solvents to find one with better solubility for the intermediate. A solvent mixture may also be effective.
Precipitation of intermediate during reactionAdjust the reaction temperature or concentration to keep the intermediate in solution.
Difficulty in Purifying Final Product Presence of closely related impuritiesOptimize the reaction conditions to minimize byproduct formation. Consider alternative purification techniques such as recrystallization or slurry washing, which are more amenable to scale-up than chromatography.
Product is an oil or difficult to crystallizeAttempt to form a salt of the product, which may be more crystalline. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Exotherm and Pressure Build-up during Curtius Rearrangement Rapid decomposition of acyl azideSlow down the rate of addition of the azide-forming reagent. Ensure the reactor's cooling system is functioning efficiently.
Gas evolution (N₂)Ensure the reactor is properly vented to handle the gas evolution safely.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylthiophene-2-carboxylic acid via Suzuki Coupling

This protocol describes the synthesis of a key intermediate for the Curtius rearrangement route.

  • Reaction Setup: To a degassed solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

  • Reaction Conditions: The mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere for 4-6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one via Curtius Rearrangement

This protocol outlines the cyclization step to form the final product.

  • Acyl Azide Formation: The 3-phenylthiophene-2-carboxylic acid (1.0 eq) is converted to the corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). The crude acyl chloride is then reacted with an azide source (e.g., sodium azide) in a suitable solvent (e.g., acetone or a biphasic system) at low temperature (0-5 °C) to form the acyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

  • Curtius Rearrangement and Cyclization: The solution of the acyl azide is added dropwise to a high-boiling point solvent (e.g., diphenyl ether) preheated to a high temperature (typically 200-250 °C). The rearrangement to the isocyanate and subsequent intramolecular cyclization occurs at this temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent and other impurities. Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_suzuki Suzuki Coupling cluster_curtius Curtius Rearrangement start_suzuki 3-Bromothiophene-2-carboxylic Acid + Phenylboronic Acid reaction_suzuki Pd Catalyst, Base Reflux start_suzuki->reaction_suzuki purification_suzuki Work-up & Purification reaction_suzuki->purification_suzuki intermediate 3-Phenylthiophene-2-carboxylic Acid acyl_azide Acyl Azide Formation intermediate->acyl_azide purification_suzuki->intermediate rearrangement Thermal Rearrangement & Cyclization acyl_azide->rearrangement purification_curtius Work-up & Purification rearrangement->purification_curtius final_product Thieno(2,3-c)isoquinolin-5(4H)-one purification_curtius->final_product

Caption: Synthetic workflow for Thieno(2,3-c)isoquinolin-5(4H)-one.

troubleshooting_logic start Low Yield at Scale-up q1 Is the reaction exothermic? start->q1 a1_yes Improve Heat Transfer: - Ensure adequate cooling - Control addition rate q1->a1_yes Yes a1_no Check for Mass Transfer Issues q1->a1_no No q2 Is mixing efficient? a1_no->q2 a2_yes Investigate Purification Losses q2->a2_yes Yes a2_no Optimize Stirring: - Adjust stirrer speed - Use appropriate impeller q2->a2_no No q3 Is purification method scalable? a2_yes->q3 a3_yes Analyze for Side Reactions q3->a3_yes Yes a3_no Switch to Recrystallization or Slurry Wash q3->a3_no No

Caption: Troubleshooting logic for low yield on scale-up.

"Thieno(2,3-c)isoquinolin-5(4H)-one" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thieno(2,3-c)isoquinolin-5(4H)-one. It focuses on the identification and removal of common byproducts encountered during its synthesis, particularly via a plausible intramolecular Heck reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to Thieno(2,3-c)isoquinolin-5(4H)-one?

A1: A prevalent method for the synthesis of the Thieno(2,3-c)isoquinolin-5(4H)-one core structure involves an intramolecular Heck reaction. This reaction typically utilizes a palladium catalyst to promote the cyclization of a precursor such as N-(2-bromobenzyl)-3-carboxamidothiophene.

Q2: What are the most likely byproducts in the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one via the intramolecular Heck reaction?

A2: During the synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one, several byproducts can form. The most common include:

  • Unreacted Starting Material: Incomplete conversion can lead to the presence of the N-(2-bromobenzyl)-3-carboxamidothiophene precursor in the final product mixture.

  • Homocoupling Products: Side reactions involving the palladium catalyst can lead to the formation of dimers of the starting material.

  • Reduced Precursor: The bromo-group on the precursor can be reduced, leading to the formation of N-benzyl-3-carboxamidothiophene.

  • Palladium Residues: The palladium catalyst used in the Heck reaction can sometimes contaminate the final product.

Q3: How can I identify these byproducts?

A3: A combination of analytical techniques is recommended for the unambiguous identification of byproducts:

  • Thin Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your reaction mixture. The byproducts will likely have different Rf values compared to the desired product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your product and the relative amounts of byproducts.

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of the components in your mixture, allowing for the confirmation of expected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the identity of the product and byproducts.

Troubleshooting Guides

Problem 1: My final product is contaminated with unreacted starting material.

Cause: The intramolecular Heck reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or catalyst deactivation.

Solution:

  • Optimize Reaction Conditions:

    • Reaction Time: Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time.

    • Temperature: Gradually increase the reaction temperature. The intramolecular Heck reaction often requires elevated temperatures to proceed efficiently.

    • Catalyst Loading: If catalyst deactivation is suspected, a higher catalyst loading might be necessary. However, this should be done cautiously to minimize palladium contamination in the final product.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the more polar starting material from the less polar Thieno(2,3-c)isoquinolin-5(4H)-one product.

    • Recrystallization: If the starting material is present in small amounts, recrystallization from a suitable solvent system may be sufficient to obtain the pure product.

Problem 2: I have identified a byproduct with a molecular weight corresponding to a homocoupling product.

Cause: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be promoted by the presence of oxygen or issues with the catalyst system.

Solution:

  • Reaction Setup:

    • Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the course of the reaction.

  • Purification:

    • Column Chromatography: Homocoupling products often have different polarity compared to the desired product, allowing for separation by column chromatography.

    • Recrystallization: Careful selection of a recrystallization solvent can help in selectively crystallizing the desired product, leaving the homocoupling byproduct in the mother liquor.

Problem 3: My product is contaminated with residual palladium.

Cause: The palladium catalyst, especially if used in higher concentrations, can be difficult to remove completely.

Solution:

  • Work-up Procedure:

    • Filtration: After the reaction is complete, filtering the reaction mixture through a pad of Celite® can help in removing a significant portion of the heterogeneous palladium catalyst.

    • Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent, such as thiourea or sodium sulfide, can help to scavenge residual palladium.

  • Purification:

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb residual palladium.

    • Specialized Scavengers: Commercially available palladium scavengers can be used for more efficient removal.

Data Presentation

CompoundMolecular Weight ( g/mol )Typical Analytical Technique for Identification
Thieno(2,3-c)isoquinolin-5(4H)-one215.26¹H NMR, ¹³C NMR, MS, HPLC
N-(2-bromobenzyl)-3-carboxamidothiophene298.17¹H NMR, MS
Homocoupling Product434.34 (of precursor)MS, ¹H NMR
Reduced Precursor219.28MS, ¹H NMR

Experimental Protocols

Protocol 1: Identification of Byproducts by HPLC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with a low percentage of B and gradually increase to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and in-line mass spectrometry.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Correlate the retention times of the peaks in the HPLC chromatogram with the mass spectra to identify the desired product and potential byproducts based on their molecular weights.

Protocol 2: Purification of Thieno(2,3-c)isoquinolin-5(4H)-one by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system as the eluent.

  • Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 7:3).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Thieno(2,3-c)isoquinolin-5(4H)-one.

Protocol 3: Recrystallization of Thieno(2,3-c)isoquinolin-5(4H)-one
  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent system such as dimethylformamide (DMF)/water or ethanol/water may be effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Visualizations

Byproduct_Identification_Workflow crude_product Crude Product Mixture tlc TLC Analysis crude_product->tlc Initial Assessment hplc_ms HPLC-MS Analysis tlc->hplc_ms Quantitative Analysis nmr NMR Spectroscopy hplc_ms->nmr Structural Confirmation pure_product Pure Thieno(2,3-c)isoquinolin-5(4H)-one nmr->pure_product byproducts Identified Byproducts nmr->byproducts

Caption: Workflow for Byproduct Identification.

Byproduct_Removal_Workflow cluster_purification Purification Strategy crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity Check (TLC/HPLC) column_chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization Further Purification Needed pure_product Pure Product (>95%) purity_check->pure_product Purity Met impure_product Impure Product

Caption: General Byproduct Removal Workflow.

Technical Support Center: Enhancing PARP-1 Selectivity of Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the experimental process of improving the selectivity of "Thieno(2,3-c)isoquinolin-5(4H)-one" and its derivatives for Poly(ADP-ribose) Polymerase-1 (PARP-1).

Frequently Asked Questions (FAQs)

Q1: Why is improving the selectivity of Thieno(2,3-c)isoquinolin-5(4H)-one for PARP-1 important?

A1: The thieno(2,3-c)isoquinolin-5(4H)-one scaffold is a potent inhibitor of PARP enzymes. However, the parent compound and some of its derivatives exhibit broad inhibitory activity against multiple PARP family members, not just PARP-1.[1][2] PARP-1 and PARP-2 are the most studied members and are involved in DNA repair, but other PARPs have distinct cellular functions. Inhibition of other PARP isoforms can lead to off-target effects and potential toxicity. Therefore, developing derivatives with high selectivity for PARP-1 is crucial for creating safer and more effective therapeutic agents, particularly in the context of neuroprotective agents and cancer therapies that exploit synthetic lethality.[3]

Q2: What is the general strategy for improving the PARP-1 selectivity of Thieno(2,3-c)isoquinolin-5(4H)-one?

A2: The primary strategy involves synthetic modification of the thieno(2,3-c)isoquinolin-5(4H)-one core structure. By introducing different functional groups at various positions on the aromatic rings, it is possible to exploit subtle differences in the amino acid residues of the catalytic domains of PARP-1 and other PARP isoforms, particularly PARP-2. A rational drug design approach, often guided by molecular modeling and docking studies, can lead to the synthesis of novel derivatives with enhanced selectivity.[4]

Q3: Are there any known derivatives of Thieno(2,3-c)isoquinolin-5(4H)-one with improved PARP-1 selectivity?

A3: Research has focused on synthesizing a series of derivatives to explore the structure-activity relationship (SAR). For instance, the introduction of hydroxyl and methoxy groups has been shown to yield potent PARP-1 inhibitors.[5] One notable derivative, HYDAMTIQ (2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one), has been identified as a potent PARP-1/2 inhibitor and is undergoing preclinical evaluation.[4][6] While this particular derivative is a dual inhibitor, its development highlights the potential of this scaffold for modification. Further research is aimed at fine-tuning these modifications to achieve greater PARP-1 selectivity.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives for PARP-1 selectivity.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values for the same compound - Pipetting errors or inaccurate dilutions.- Instability of the compound in the assay buffer.- Variation in enzyme activity between batches.- Improperly thawed reagents.- Use calibrated pipettes and perform serial dilutions carefully.- Assess compound stability in the assay buffer over the experiment's duration.- Standardize enzyme concentration and activity for each experiment.- Ensure all components are completely thawed and mixed before use.
High background signal in the assay - Contamination of reagents or plates.- Non-specific binding of the detection antibody.- Autofluorescence of the test compound.- Use sterile, high-quality reagents and plates.- Optimize the concentration of the detection antibody and include appropriate blocking steps.- Run a control experiment with the compound in the absence of the enzyme to measure its intrinsic fluorescence.
Low signal-to-noise ratio - Suboptimal enzyme or substrate concentration.- Insufficient incubation time.- Inappropriate assay buffer conditions (pH, salt concentration).- Titrate the enzyme and substrate (e.g., NAD+) to determine optimal concentrations.- Optimize the incubation time to ensure sufficient product formation.- Verify that the assay buffer composition is optimal for PARP-1 activity.
Difficulty in determining selectivity between PARP-1 and PARP-2 - Similar potency of the compound against both isoforms.- Assay conditions not optimized to differentiate between the two enzymes.- Use of a non-specific substrate.- Synthesize and test a wider range of derivatives to identify structural features that confer selectivity.- Fine-tune assay conditions (e.g., substrate concentration) as the kinetics of PARP-1 and PARP-2 may differ.- Ensure the substrate used is equally suitable for both enzymes to allow for a fair comparison.

Data Presentation

The following table summarizes the inhibitory activity of selected Thieno(2,3-c)isoquinolin-5(4H)-one derivatives against PARP-1. This data is illustrative and highlights the potency of this class of inhibitors. A comprehensive screening against a panel of PARP isoforms is necessary to determine the selectivity profile of each compound.

CompoundModificationPARP-1 IC50 (µM)
Thieno(2,3-c)isoquinolin-5-one (TIQ-A)Unsubstituted0.45 ± 0.1
5-hydroxy this compound5-hydroxy substitution0.39 ± 0.19
5-methoxy this compound5-methoxy substitution0.21 ± 0.12

Data sourced from in vitro enzyme activity assays.[5]

Experimental Protocols

In Vitro PARP-1 Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the IC50 values of test compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Test compounds (Thieno(2,3-c)isoquinolin-5(4H)-one derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed amount of PARP-1 enzyme to each well of the histone-coated plate, along with the diluted test compounds. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding biotinylated NAD+ to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again to remove unbound conjugate.

  • Add the chemiluminescent HRP substrate and measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PARP-1 Signaling in DNA Damage Response

The following diagram illustrates the central role of PARP-1 in the single-strand break (SSB) repair pathway.

PARP1_Signaling DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR consumes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARP1->Recruitment synthesizes PAR for NAD NAD+ NAD->PARP1 Repair DNA Repair Recruitment->Repair Inhibitor Thieno(2,3-c)isoquinolin-5(4H)-one Derivative Inhibitor->PARP1 inhibits

Caption: PARP-1 activation and inhibition in the DNA damage response pathway.

Experimental Workflow for PARP-1 Selectivity Screening

This diagram outlines the general workflow for screening Thieno(2,3-c)isoquinolin-5(4H)-one derivatives for PARP-1 selectivity.

Selectivity_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives Dilution Serial Dilution of Test Compounds Synthesis->Dilution PARP1_Assay PARP-1 Inhibition Assay (e.g., ELISA) Dilution->PARP1_Assay PARP2_Assay PARP-2 Inhibition Assay (e.g., ELISA) Dilution->PARP2_Assay IC50_Calc IC50 Calculation for PARP-1 and PARP-2 PARP1_Assay->IC50_Calc PARP2_Assay->IC50_Calc Selectivity_Index Calculation of Selectivity Index (IC50 PARP-2 / IC50 PARP-1) IC50_Calc->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Index->SAR_Analysis

Caption: Workflow for determining the PARP-1 selectivity of novel compounds.

References

Technical Support Center: Overcoming Resistance to Thieno(2,3-c)isoquinolin-5(4H)-one and its Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Thieno(2,3-c)isoquinolin-5(4H)-one and its analogs. The information provided is intended to help identify and overcome potential mechanisms of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows decreasing sensitivity to our lead Thieno(2,3-c)isoquinolin-5(4H)-one derivative. What are the potential causes?

A1: Decreased sensitivity, or acquired resistance, to Thieno(2,3-c)isoquinolin-5(4H)-one derivatives can arise from several factors. Based on the known mechanisms of action of similar heterocyclic compounds, potential causes include:

  • Target Alteration: Mutations in the drug's molecular target (e.g., tubulin, VEGFR-2, PI3K, Hsp90) can prevent the compound from binding effectively.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For instance, if the compound inhibits a specific kinase, cells might upregulate a different kinase that can perform a similar function.

  • Altered Drug Metabolism: Cancer cells may increase the metabolic inactivation of the drug.

  • Induction of Anti-Apoptotic Mechanisms: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to drug-induced cell death.

Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?

A2: A common method to investigate the role of efflux pumps is to use a combination of a transport inhibitor and your Thieno(2,3-c)isoquinolin-5(4H)-one derivative. Verapamil and Cyclosporin A are well-known inhibitors of P-gp. If the cytotoxicity of your compound is restored in the presence of these inhibitors, it strongly suggests the involvement of efflux pumps. This can be confirmed by Western blotting or qPCR to measure the expression levels of ABC transporter proteins (e.g., ABCB1/MDR1).

Q3: What are some common bypass signaling pathways that might be activated in response to treatment with a Thieno(2,3-c)isoquinolin-5(4H)-one derivative that targets a kinase?

A3: If your compound targets a kinase, such as VEGFR-2 or PI3K, cells may develop resistance by activating parallel or downstream pathways. For example, if the PI3K/Akt pathway is inhibited, cells might upregulate the MAPK/ERK pathway to promote survival and proliferation. A phospho-kinase array can be a useful tool to screen for changes in the phosphorylation status of a wide range of kinases, providing clues as to which bypass pathways may be activated.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for a Thieno(2,3-c)isoquinolin-5(4H)-one derivative in a specific cancer cell line.
Possible Cause Suggested Solution
Cell Line Instability: Cancer cell lines can exhibit genetic drift over time, leading to changes in drug sensitivity.1. STR Profiling: Perform Short Tandem Repeat (STR) profiling to authenticate your cell line. 2. Low Passage Number: Use cells from a low-passage, authenticated stock for your experiments.
Compound Instability: The Thieno(2,3-c)isoquinolin-5(4H)-one derivative may be unstable in your experimental conditions (e.g., light-sensitive, precipitates in media).1. Solubility Check: Visually inspect the media for any signs of precipitation after adding the compound. 2. Fresh Preparations: Prepare fresh stock solutions of the compound for each experiment. 3. Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., protected from light, appropriate temperature).
Assay Variability: Inconsistencies in cell seeding density, incubation time, or reagent addition can lead to variable results.1. Standardize Protocol: Ensure a consistent and well-documented protocol is followed for all experiments. 2. Automated Liquid Handling: If available, use automated liquid handlers for precise reagent addition.
Problem 2: A Thieno(2,3-c)isoquinolin-5(4H)-one derivative that induces apoptosis in one cell line fails to do so in another.
Possible Cause Suggested Solution
Cell Line-Specific Differences in Apoptotic Machinery: The non-responsive cell line may have a defect in the apoptotic pathway (e.g., mutated p53, high levels of anti-apoptotic proteins).1. Baseline Protein Expression: Perform Western blotting to compare the baseline expression levels of key apoptotic proteins (e.g., Bax, Bcl-2, caspases) between the sensitive and resistant cell lines. 2. Induce Apoptosis with a Known Agent: Treat both cell lines with a well-characterized apoptosis-inducing agent (e.g., staurosporine) to confirm the integrity of the apoptotic machinery in the resistant line.
Alternative Cell Death Mechanisms: The compound may be inducing a different form of cell death, such as necroptosis or autophagy, in the second cell line.1. Cell Death Assays: Use specific inhibitors of necroptosis (e.g., necrostatin-1) or autophagy (e.g., 3-methyladenine) in combination with your compound to see if cell death is blocked. 2. Morphological Analysis: Use microscopy to look for morphological hallmarks of different cell death modalities.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of a Thieno(2,3-c)isoquinolin-5(4H)-one Derivative (Compound X) in Sensitive and Resistant Cancer Cell Lines.

Cell LineIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
A549 (Lung Cancer)0.510.220.4
MCF-7 (Breast Cancer)1.225.821.5
HCT116 (Colon Cancer)0.815.519.4

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Thieno(2,3-c)isoquinolin-5(4H)-one derivative in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Efflux Pump Expression
  • Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the efflux pump of interest (e.g., anti-P-gp/ABCB1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 Drug Action Pathway cluster_1 Resistance Mechanisms Drug Thieno(2,3-c)isoquinolin-5(4H)-one Target Molecular Target (e.g., Tubulin, Kinase) Drug->Target Apoptosis Apoptosis Target->Apoptosis Cell Death Cancer Cell Death Apoptosis->Cell Death Mutation Target Mutation Mutation->Target Inhibits Binding Efflux Increased Drug Efflux (e.g., P-gp) Efflux->Drug Reduces Intracellular Concentration Bypass Bypass Pathway Activation Bypass->Apoptosis Circumvents Inhibition AntiApoptosis Anti-Apoptotic Proteins AntiApoptosis->Apoptosis Inhibits Apoptosis

Caption: Potential mechanisms of resistance to Thieno(2,3-c)isoquinolin-5(4H)-one.

G cluster_workflow Troubleshooting Workflow start Start: Decreased Drug Sensitivity Observed ic50 Confirm Resistance: Determine IC50 in Sensitive vs. Resistant Cells start->ic50 efflux Investigate Efflux Pumps: Western Blot for P-gp Co-treatment with Efflux Inhibitor ic50->efflux target Analyze Target Alterations: Sequence Target Gene for Mutations ic50->target pathway Screen for Bypass Pathways: Phospho-Kinase Array ic50->pathway apoptosis Assess Apoptotic Pathway: Western Blot for Bcl-2/Bax ic50->apoptosis end Identify Resistance Mechanism efflux->end target->end pathway->end apoptosis->end

Caption: Experimental workflow for troubleshooting resistance.

"Thieno(2,3-c)isoquinolin-5(4H)-one" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thieno(2,3-c)isoquinolin-5(4H)-one and related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges with assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is Thieno(2,3-c)isoquinolin-5(4H)-one and why is assay reproducibility important for this compound?

Thieno(2,3-c)isoquinolin-5(4H)-one is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Reproducible and reliable assay data are crucial for accurately determining the compound's potency (e.g., IC50), mechanism of action, and structure-activity relationships, which are fundamental to drug discovery and development.

Q2: What are the common assay formats used to evaluate Thieno(2,3-c)isoquinolin-5(4H)-one?

The most common assays for evaluating PARP inhibitors like Thieno(2,3-c)isoquinolin-5(4H)-one include:

  • Biochemical/Enzymatic Assays: These measure the direct inhibition of PARP enzyme activity. Formats include ELISA-based assays that detect the product, poly(ADP-ribose) (PAR), or homogeneous assays that measure the consumption of the substrate, NAD+.

  • Cell-Based Assays: These assess the compound's effect on PARP activity within a cellular context. This can involve measuring PAR levels in cells after DNA damage or assessing downstream effects like cell viability or apoptosis.

  • PARP Trapping Assays: These specialized assays measure the ability of the inhibitor to "trap" PARP enzymes on DNA. This is a key mechanism for the cytotoxicity of many PARP inhibitors. These often use techniques like fluorescence polarization.

Q3: What are acceptable levels of variability in a PARP inhibitor assay?

Assay performance is often evaluated using statistical parameters like the Z'-factor and the coefficient of variation (%CV).

  • Z'-factor: This parameter reflects the separation between the high and low controls of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

  • Coefficient of Variation (%CV): This measures the relative variability of replicate samples. For intra-assay precision, a %CV of less than 10% is generally considered acceptable. For inter-assay precision (plate-to-plate), a %CV of less than 15% is typically the goal.

Data Presentation: Representative Assay Performance

Disclaimer: The following tables present representative data illustrating typical performance metrics for PARP inhibitor assays. This data is for illustrative purposes and may not reflect the exact performance of assays with Thieno(2,3-c)isoquinolin-5(4H)-one in your specific laboratory setting.

Table 1: Representative Intra-Assay and Inter-Assay Variability for a PARP1 Enzymatic Assay

ParameterControl Compound (Olaparib)Thieno(2,3-c)isoquinolin-5(4H)-one
Intra-Assay %CV (n=16 replicates)
High Control (No Inhibition)4.8%5.2%
Low Control (Max Inhibition)6.1%6.5%
IC50 Value5.5%6.0%
Inter-Assay %CV (n=5 plates)
High Control (No Inhibition)8.2%8.9%
Low Control (Max Inhibition)10.5%11.2%
IC50 Value9.8%10.7%

Table 2: Representative Z'-Factor Calculation for a High-Throughput Screening Assay

ControlMean SignalStandard Deviation (SD)
Positive Control (No Inhibitor)45,0002,250
Negative Control (Inhibitor)5,000500
Calculated Z'-Factor \multicolumn{2}{c}{0.77 }

Calculation: Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Troubleshooting Guides

This section addresses specific issues that can lead to assay variability and poor reproducibility.

Issue 1: High Variability in Replicate Wells (%CV > 15%)

Possible Causes & Solutions

  • Pipetting Errors: Inaccurate or inconsistent liquid handling is a primary source of variability.

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Automate liquid handling steps if possible.

  • Inconsistent Cell Seeding: For cell-based assays, uneven cell distribution in microplates will lead to variable results.

    • Solution: Ensure a homogeneous cell suspension before and during plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile buffer/media.

  • Reagent Instability: Degradation of critical reagents like the PARP enzyme or NAD+ can cause inconsistent results.

    • Solution: Aliquot reagents upon receipt and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment.

  • Plate Reader Issues: Inconsistent readings can result from instrument malfunction or suboptimal settings.

    • Solution: Regularly maintain and calibrate the plate reader. Optimize instrument settings (e.g., gain, read height) for your specific assay plate and signal intensity.

Issue 2: Inconsistent IC50 Values Between Experiments

Possible Causes & Solutions

  • Lot-to-Lot Variability of Reagents: Differences in the activity of enzyme lots or the quality of other reagents can shift IC50 values.

    • Solution: Purchase a large batch of critical reagents from a single lot. Validate each new lot against the previous one using a standard control compound.

  • Variable Incubation Times: Inconsistent timing of reagent addition and signal reading can affect the reaction kinetics and apparent inhibitor potency.

    • Solution: Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. Standardize all incubation times and adhere strictly to the protocol.

  • Cell Passage Number and Health: In cell-based assays, cell characteristics can change with high passage numbers, affecting their response to the compound.

    • Solution: Use cells within a defined, low passage number range for all experiments. Regularly monitor cell health and morphology.

Issue 3: Low Z'-Factor (< 0.5)

Possible Causes & Solutions

  • Low Signal-to-Background Ratio: The dynamic range of the assay is too small to reliably distinguish hits from non-hits.

    • Solution: Optimize the concentrations of the enzyme, substrate (NAD+), and DNA (if applicable) to maximize the signal window.

  • High Background Signal: Non-specific signal can compress the dynamic range.

    • Solution: Check for buffer components that may interfere with the detection chemistry. In cell-based assays, ensure complete cell lysis to release the enzyme.

  • Suboptimal Reagent Concentrations: Incorrect concentrations of assay components can lead to a weak signal or high background.

    • Solution: Perform titration experiments for key reagents (enzyme, NAD+, DNA) to determine the optimal concentrations for your assay.

Experimental Protocols

Protocol 1: PARP1 Enzymatic Inhibition Assay (Colorimetric)
  • Plate Preparation: Coat a 96-well plate with histone proteins. Wash and block the plate.

  • Compound Preparation: Perform serial dilutions of Thieno(2,3-c)isoquinolin-5(4H)-one in assay buffer. Include a known inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Reaction Initiation: Add recombinant PARP1 enzyme, activated DNA, and biotinylated-NAD+ to the wells.

  • Inhibitor Addition: Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP and incubate. After another wash, add a colorimetric HRP substrate (e.g., TMB).

  • Signal Reading: Stop the reaction with an appropriate stop solution and read the absorbance on a microplate reader at the recommended wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based PARP Trapping Assay (Fluorescence Polarization)
  • Cell Culture: Culture a suitable cell line (e.g., one with a known DNA repair deficiency) in appropriate media.

  • Compound Treatment: Treat the cells with various concentrations of Thieno(2,3-c)isoquinolin-5(4H)-one for a predetermined time.

  • Cell Lysis: Lyse the cells to release nuclear proteins.

  • Assay Setup: In a microplate, combine the cell lysate with a fluorescently labeled DNA probe.

  • Signal Reading: Measure the initial fluorescence polarization (FP).

  • NAD+ Addition: Add NAD+ to the wells to initiate the PARP reaction, which will cause PARP to dissociate from the DNA in the absence of a trapping inhibitor.

  • Final Reading: After incubation, read the final FP. A high final FP value indicates that the inhibitor has "trapped" the PARP on the DNA probe.

  • Data Analysis: Calculate the change in FP and plot it against the compound concentration to determine the EC50 for PARP trapping.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Reagent & Compound Preparation assay_plate Assay Plating (Reagents, Cells, Compound) reagent_prep->assay_plate cell_culture Cell Culture (for cell-based assays) cell_culture->assay_plate incubation Incubation assay_plate->incubation readout Signal Reading (Plate Reader) incubation->readout analysis Data Analysis (IC50, Z'-factor) readout->analysis

Caption: General experimental workflow for a Thieno(2,3-c)isoquinolin-5(4H)-one assay.

Troubleshooting_Tree start Poor Reproducibility or High Variability q_cv Is Intra-Assay %CV > 15%? start->q_cv q_ic50 Are IC50 values inconsistent? start->q_ic50 q_z_prime Is Z'-Factor < 0.5? start->q_z_prime sol_pipetting Check Pipetting Technique & Calibration q_cv->sol_pipetting Yes sol_cells Standardize Cell Seeding & Passage Number q_cv->sol_cells Yes sol_reader Calibrate & Optimize Plate Reader Settings q_cv->sol_reader Yes sol_reagents Verify Reagent Stability & Lot Consistency q_ic50->sol_reagents Yes q_ic50->sol_cells Yes sol_timing Ensure Consistent Incubation Times q_ic50->sol_timing Yes sol_signal Optimize Reagent Concentrations for Better Signal Window q_z_prime->sol_signal Yes q_z_prime->sol_reader Yes

Caption: A decision tree for troubleshooting common assay issues.

PARP_Signaling dna_damage DNA Single-Strand Break parp1 PARP1 dna_damage->parp1 activates par PAR Polymer Synthesis (PARylation) parp1->par catalyzes nad NAD+ nad->par substrate recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair inhibitor Thieno(2,3-c)isoquinolin-5(4H)-one inhibitor->parp1 inhibits

Caption: Simplified PARP1 signaling pathway and point of inhibition.

Validation & Comparative

A Comparative Analysis of Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives and Olaparib in BRCA Mutant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between a representative Thieno(2,3-c)isoquinolin-5(4H)-one derivative, A-966492, and the clinically approved drug Olaparib, focusing on their activity in the context of BRCA mutant cancer cells. This objective analysis is based on publicly available preclinical data to inform research and development decisions.

Introduction: The Principle of Synthetic Lethality

Both Olaparib and Thieno(2,3-c)isoquinolin-5(4H)-one derivatives function as inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[1][2] PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[3] In cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[3][4] The inhibition of PARP in these BRCA-mutant cells leads to an accumulation of unrepaired SSBs, which during DNA replication, collapse into DSBs.[3] The cell's inability to repair these DSBs through the defective HR pathway results in genomic instability and, ultimately, cell death.[3][4] This concept, where a deficiency in two different pathways leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality.[3]

Mechanism of Action: Catalytic Inhibition and PARP Trapping

The primary mechanism of action for PARP inhibitors involves competitive inhibition of the NAD+ binding site on the PARP enzyme, preventing its catalytic activity.[4] This inhibition blocks the recruitment of DNA repair machinery to sites of single-strand breaks.[2]

A crucial aspect of the efficacy of PARP inhibitors is their ability to "trap" PARP enzymes on DNA.[5] This trapping of the PARP-DNA complex is a more potent inducer of cytotoxicity than the mere inhibition of PARP's enzymatic activity, as it creates a physical barrier to DNA replication and transcription, leading to the formation of double-strand breaks.[5][6] Different PARP inhibitors exhibit varying potencies in their ability to trap PARP enzymes.[5]

Comparative Efficacy: A-966492 vs. Olaparib

Direct head-to-head preclinical studies of A-966492 and Olaparib in the same BRCA mutant cell lines are limited in the public domain. However, a comparison of their reported potencies and mechanisms can be informative.

Biochemical Potency

The following table summarizes the in vitro inhibitory concentrations (IC50) and binding affinities (Ki) of A-966492 and Olaparib against PARP1 and PARP2 enzymes.

CompoundTargetIC50 (nM)Ki (nM)
A-966492 PARP1-1
PARP2-1.5
Olaparib PARP15-
PARP21-

Data for A-966492 from Selleck Chemicals. Data for Olaparib from TargetMol.

Cellular Activity
CompoundCell LineAssayPotency (EC50/IC50)
A-966492 C41 (Ovarian Cancer)Whole Cell PARP Assay1 nM (EC50)
Olaparib PEO1 (BRCA2 mutant Ovarian Cancer)Cell ViabilityBroad range (0.5–240 μM)
PEO4 (BRCA2 revertant Ovarian Cancer)Cell ViabilityMore sensitive than PEO1

Data for A-966492 from Selleck Chemicals. Data for Olaparib from a 2023 study on Olaparib resistance.

Signaling Pathways and Experimental Workflows

PARP Inhibition and Synthetic Lethality in BRCA Mutant Cells

PARP_Inhibition_Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA Mutant Cell DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N activates BER_N Base Excision Repair (BER) PARP_N->BER_N initiates BER_N->DNA_SSB_N repairs Cell_Survival_N Cell Survival BER_N->Cell_Survival_N DNA_DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N activates HR_N->DNA_DSB_N repairs HR_N->Cell_Survival_N DNA_SSB_B Single-Strand Break (SSB) PARP_B PARP DNA_SSB_B->PARP_B Replication_Fork_Collapse Replication Fork Collapse DNA_SSB_B->Replication_Fork_Collapse PARPi PARP Inhibitor (Olaparib / A-966492) PARPi->PARP_B inhibits & traps BER_B Base Excision Repair (BER) PARP_B->BER_B blocked DNA_DSB_B Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB_B HR_B Defective Homologous Recombination (HR) DNA_DSB_B->HR_B activates Apoptosis Apoptosis HR_B->Apoptosis fails to repair

Caption: Mechanism of synthetic lethality in BRCA mutant cells.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed BRCA mutant and wild-type cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Inhibitor Add serial dilutions of Olaparib or A-966492 Incubate_24h->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubate_72h->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining cell viability and IC50 values.

Experimental Protocols

PARP Enzyme Assay (for A-966492)

This protocol is based on the methodology described for A-966492.[5]

  • Reaction Buffer Preparation : Prepare a buffer containing 50 mM Tris (pH 8.0), 1 mM dithiothreitol (DTT), and 4 mM MgCl2.

  • Reaction Mixture : In a 96-well plate, combine 1.5 µM [3H]-NAD+, 200 nM biotinylated histone H1, 200 nM slDNA, and either 1 nM PARP-1 or 4 nM PARP-2 enzyme.

  • Initiation : Initiate the reaction by adding 50 µL of the 2X NAD+ substrate mixture to 50 µL of the 2X enzyme mixture containing PARP and DNA. The total reaction volume is 100 µL.

  • Termination : Stop the reactions by adding 150 µL of 1.5 mM benzamide.

  • Detection : Transfer 170 µL of the stopped reaction mixture to streptavidin-coated Flash Plates. Incubate for 1 hour.

  • Quantification : Count the radioactivity using a TopCount microplate scintillation counter. Ki values are determined from inhibition curves at various substrate concentrations.

Whole Cell PARP Assay (for A-966492)

This protocol is based on the methodology described for A-966492.[5]

  • Cell Treatment : Treat C41 cells with A-966492 for 30 minutes in a 96-well plate.

  • PARP Activation : Activate PARP by inducing DNA damage with 1 mM H2O2 for 10 minutes.

  • Fixation : Wash the cells once with ice-cold phosphate-buffered saline (PBS) and fix with a pre-chilled methanol/acetone (7:3) solution at -20°C for 10 minutes.

  • Blocking : Air-dry the plates, rehydrate with PBS, and block with 5% nonfat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.

  • Antibody Incubation and Detection : Proceed with standard immunoassay procedures to detect PARP activity.

Cell Viability (MTT) Assay (for Olaparib)

This is a general protocol for assessing cell viability, as would be used for Olaparib.

  • Cell Seeding : Seed cells (e.g., PEO1, PEO4) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with a range of concentrations of Olaparib (e.g., 0.5–240 μM) for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Discussion and Future Directions

Both the Thieno(2,3-c)isoquinolin-5(4H)-one derivative A-966492 and Olaparib are potent inhibitors of PARP1 and PARP2. A-966492 demonstrates nanomolar efficacy in both biochemical and cellular assays. Olaparib is a clinically validated PARP inhibitor with proven efficacy in BRCA-mutated cancers.[1][2]

A key differentiator among PARP inhibitors is their PARP trapping efficiency, which significantly contributes to their cytotoxic effects.[5][6] Future research should focus on direct, side-by-side comparisons of A-966492 and Olaparib in a panel of BRCA-mutant cancer cell lines. Such studies should not only compare IC50 values for cell viability but also quantify their relative PARP trapping potencies.

Furthermore, in vivo studies in preclinical models of BRCA-mutant tumors are necessary to evaluate the therapeutic potential of A-966492 in comparison to established PARP inhibitors like Olaparib. These studies would provide crucial information on pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

Conclusion

Based on the available data, both the Thieno(2,3-c)isoquinolin-5(4H)-one derivative A-966492 and Olaparib are potent PARP inhibitors. A-966492 shows promise as a highly potent agent in preclinical evaluations. For a comprehensive understanding of their relative merits in treating BRCA-mutant cancers, direct comparative studies are warranted. The insights from such studies will be invaluable for the continued development of next-generation PARP inhibitors.

References

A Comparative Analysis: Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives Versus Classical Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of chemotherapy. Microtubule-targeting agents are broadly classified by their mechanism of action, either inhibiting tubulin polymerization or promoting microtubule stabilization, ultimately leading to cell cycle arrest and apoptosis. This guide provides a comparative overview of a novel class of potential tubulin inhibitors, thieno[2,3-c]isoquinolin-5(4H)-one derivatives, against established tubulin-targeting agents.

A recent study has identified a derivative of thieno[2,3-c]isoquinoline, designated as compound 5b, as a novel inhibitor of tubulin polymerization that acts by binding to the colchicine site on β-tubulin. This discovery positions thieno[2,3-c]isoquinolines as a new chemotype with potential for development as anti-cancer agents. This guide will objectively compare the available experimental data for this new class of compounds with that of well-established tubulin inhibitors, including those that bind to the colchicine, vinca, and taxane sites.

Quantitative Comparison of Tubulin Inhibitors

The efficacy of tubulin-targeting agents can be quantified through various in vitro assays. Key parameters include the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the IC50 for antiproliferative activity against various cancer cell lines. The following tables summarize the available data for a representative thieno[2,3-c]isoquinoline derivative and other prominent tubulin inhibitors.

Table 1: Inhibition of Tubulin Polymerization

Compound ClassCompoundBinding SiteTubulin Polymerization IC50/EC50
Thieno(2,3-c)isoquinoline Compound 5bColchicine71 µM
Colchicine Site Inhibitors ColchicineColchicine3 nM[1]
Combretastatin A-4Colchicine~2.5 µM
Vinca Site Inhibitors VincristineVinca-
VinblastineVinca-
Taxane Site Stabilizers PaclitaxelTaxane23 µM (EC50)[2]
DocetaxelTaxane11 µM (EC50)[2]

Table 2: Antiproliferative Activity (IC50)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Thieno(2,3-c)isoquinoline C75 ---
Colchicine 2.1 nM[3]15.69 µM[4]23 nM[1]
Combretastatin A-4 2.1 nM[3]0.55 µg/mL[5]112 nM[6]
Vincristine -7.371 nM[7]137 nM[8]
Vinblastine -8.55 µg/mL[9]2.36 µM[10]
Paclitaxel 13.4 nM[11]--
Docetaxel -0.8 µM[12]1.94 µM[13]

Table 3: Effect on Cell Cycle

CompoundCell LineConcentration% Cells in G2/M Phase
Thieno(2,3-c)isoquinoline C75 HeLa, A549, HCT116300-500 nMSignificant Increase
Colchicine MCF-7100 µg/mL80.00%[14]
Vincristine SH-SY5Y0.1 µM72.34%[15]
Paclitaxel HeLa10 nM~90% (Mitotic Block)[16]

Mechanism of Action: Signaling Pathways and Experimental Workflows

The interaction of these inhibitors with tubulin disrupts the normal dynamics of microtubule formation and disassembly, which is critical for the formation of the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle, primarily at the G2/M phase, and can subsequently trigger apoptosis.

cluster_inhibitors Tubulin Inhibitors cluster_stabilizers Tubulin Stabilizers Thieno(2,3-c)isoquinolines Thieno(2,3-c)isoquinolines Tubulin Dimer Tubulin Dimer Thieno(2,3-c)isoquinolines->Tubulin Dimer Bind to Colchicine Site Microtubule Polymerization Microtubule Polymerization Thieno(2,3-c)isoquinolines->Microtubule Polymerization Inhibit Colchicine Site Binders Colchicine Site Binders Colchicine Site Binders->Tubulin Dimer Bind to Colchicine Site Colchicine Site Binders->Microtubule Polymerization Inhibit Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimer Bind to Vinca Site Vinca Alkaloids->Microtubule Polymerization Inhibit Taxanes Taxanes Taxanes->Microtubule Polymerization Promote Microtubule Depolymerization Microtubule Depolymerization Taxanes->Microtubule Depolymerization Inhibit Tubulin Dimer->Microtubule Polymerization Polymerize Microtubule Polymerization->Microtubule Depolymerization Dynamic Instability Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Microtubule Depolymerization->Tubulin Dimer G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Mechanism of Tubulin-Targeting Agents

The evaluation of potential tubulin inhibitors follows a standardized experimental workflow to characterize their biochemical and cellular effects.

Compound Synthesis Compound Synthesis In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Compound Synthesis->In Vitro Tubulin Polymerization Assay Determine IC50 Cell Viability/Antiproliferative Assays Cell Viability/Antiproliferative Assays In Vitro Tubulin Polymerization Assay->Cell Viability/Antiproliferative Assays Confirm Cellular Activity Cell Cycle Analysis Cell Cycle Analysis Cell Viability/Antiproliferative Assays->Cell Cycle Analysis Investigate Mechanism Immunofluorescence Microscopy Immunofluorescence Microscopy Cell Cycle Analysis->Immunofluorescence Microscopy Visualize Microtubules Apoptosis Assays Apoptosis Assays Immunofluorescence Microscopy->Apoptosis Assays Confirm Cell Death Pathway Lead Optimization Lead Optimization Apoptosis Assays->Lead Optimization

Experimental Workflow for Tubulin Inhibitor Evaluation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize tubulin-targeting agents.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

  • Principle: Tubulin polymerization is monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules.

  • Materials: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, fluorescent reporter dye, test compounds, and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

  • Procedure:

    • A solution of purified tubulin in polymerization buffer with GTP and a fluorescent reporter is prepared.

    • The tubulin solution is added to a 96-well plate.

    • Test compounds and controls are added to the wells.

    • The plate is incubated at 37°C to initiate polymerization.

    • The change in fluorescence is measured over time using a microplate reader.

    • The IC50 or EC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer.

  • Materials: Cancer cell lines, cell culture medium, test compounds, phosphate-buffered saline (PBS), ethanol (for fixation), RNase A, and propidium iodide staining solution.

  • Procedure:

    • Cells are seeded in culture plates and treated with the test compound for a specific duration.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and then treated with RNase A to degrade RNA.

    • Cells are stained with propidium iodide.

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle is determined from the resulting DNA content histogram.

Immunofluorescence Microscopy for Microtubule Visualization

This method allows for the direct visualization of the microtubule network within cells, revealing the effects of tubulin-targeting agents.

  • Principle: Cells are fixed and permeabilized to allow access of specific antibodies that bind to tubulin. These primary antibodies are then detected by secondary antibodies conjugated to fluorophores, which can be visualized using a fluorescence microscope.

  • Materials: Cells grown on coverslips, test compounds, paraformaldehyde (for fixation), Triton X-100 (for permeabilization), blocking solution (e.g., bovine serum albumin in PBS), primary antibody against α- or β-tubulin, fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).

  • Procedure:

    • Cells on coverslips are treated with the test compound.

    • The cells are fixed with paraformaldehyde and then permeabilized with Triton X-100.

    • Non-specific antibody binding is blocked with a blocking solution.

    • Cells are incubated with the primary anti-tubulin antibody.

    • After washing, the cells are incubated with the fluorescently labeled secondary antibody.

    • The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain.

    • The microtubule morphology is observed and imaged using a fluorescence microscope.

References

Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives Emerge as Novel Colchicine-Site Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new class of compounds, thieno(2,3-c)isoquinolin-5(4H)-ones, has been identified as potent inhibitors of tubulin polymerization, exerting their anticancer effects by binding to the colchicine site on β-tubulin. This guide provides a comparative analysis of their performance against the well-established tubulin inhibitor, colchicine, supported by experimental data and detailed methodologies.

Researchers have demonstrated that certain derivatives of thieno(2,3-c)isoquinolin-5(4H)-one effectively disrupt microtubule dynamics, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. These compounds represent a promising chemotype for the development of novel anticancer agents.

Comparative Analysis of Tubulin Polymerization Inhibition

Experimental data reveals that thieno(2,3-c)isoquinolin-5(4H)-one derivatives exhibit significant tubulin polymerization inhibitory activity. The half-maximal inhibitory concentration (IC50) values for the most potent analog, 5b , and the parent compound are compared with colchicine in the table below.

CompoundTubulin Polymerization Inhibition IC50 (µM)
Thieno(2,3-c)isoquinolin-5(4H)-one Analog (5b) 71[1][2]
Colchicine 14[1][2]

While colchicine remains more potent in in vitro tubulin polymerization assays, the thieno(2,3-c)isoquinolin-5(4H)-one scaffold presents a novel and optimizable chemical starting point for the development of new anticancer drugs.[1]

Binding Site and Molecular Interactions

Computational docking studies have elucidated the binding mode of thieno(2,3-c)isoquinolin-5(4H)-one derivatives within the colchicine binding site of tubulin.[1][3] These in silico analyses, corroborated by experimental evidence, confirm that these compounds occupy the same pocket as colchicine, a well-characterized tubulin inhibitor.[1][4]

The binding is stabilized by a network of interactions with key amino acid residues in the colchicine binding pocket. The docking studies for the most active analogs, such as 4b, 5b, and 7a, highlight specific hydrophobic and hydrogen bond interactions that contribute to their binding affinity.[3] The thieno[2,3-c]isoquinoline core fits into the binding site, with substituents playing a crucial role in optimizing these interactions.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Preparation of Reagents:

    • Tubulin protein (3 mg/mL) is prepared in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Guanosine-5'-triphosphate (GTP) solution (1 mM).

    • Test compounds (including thieno(2,3-c)isoquinolin-5(4H)-one derivatives and colchicine) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired final concentrations.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Assay mixtures containing tubulin protein and GTP are pre-incubated on ice.

    • The test compounds are added to the assay mixtures.

    • The polymerization reaction is initiated by transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • The absorbance (OD) at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of a vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Colchicine Competitive Binding Assay

This assay is used to determine if a test compound binds to the colchicine binding site on tubulin.

Protocol:

  • Principle: This assay measures the displacement of a labeled colchicine probe (e.g., [3H]-colchicine) from the tubulin binding site by a competing unlabeled ligand (the test compound).

  • Reagents:

    • Tubulin protein.

    • [3H]-colchicine.

    • Test compounds.

    • Scintillation cocktail.

  • Procedure:

    • Tubulin is incubated with [3H]-colchicine in the presence and absence of the test compound at various concentrations.

    • After incubation, the unbound [3H]-colchicine is separated from the tubulin-bound [3H]-colchicine (e.g., by gel filtration or filtration through a membrane that retains the protein).

    • The amount of radioactivity in the tubulin-bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • A decrease in the amount of bound [3H]-colchicine in the presence of the test compound indicates competition for the same binding site.

    • The Ki (inhibition constant) can be calculated to quantify the binding affinity of the test compound for the colchicine site.

Molecular Docking

Computational docking is used to predict the binding mode and affinity of a ligand to a protein target.

Protocol:

  • Preparation of Protein and Ligand Structures:

    • The 3D crystal structure of tubulin is obtained from the Protein Data Bank (PDB). The colchicine binding site is identified.

    • The 3D structures of the thieno(2,3-c)isoquinolin-5(4H)-one derivatives are generated and energy-minimized using computational chemistry software.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Glide) is used to place the ligand into the defined binding site of the protein.

    • The program samples different conformations and orientations of the ligand within the binding site and calculates a binding score for each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The predicted binding poses are visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • The docking scores provide an estimate of the binding affinity, which can be used to rank different compounds.

Experimental and Computational Workflow

The following diagram illustrates the workflow for identifying and characterizing the binding of Thieno(2,3-c)isoquinolin-5(4H)-one to the tubulin colchicine site.

G cluster_0 Virtual Screening & Design cluster_1 In Vitro Validation Ligand Database Ligand Database Computational Docking Computational Docking Ligand Database->Computational Docking Hit Identification Hit Identification Computational Docking->Hit Identification Tubulin Crystal Structure (PDB) Tubulin Crystal Structure (PDB) Tubulin Crystal Structure (PDB)->Computational Docking Chemical Synthesis Chemical Synthesis Hit Identification->Chemical Synthesis Tubulin Polymerization Assay Tubulin Polymerization Assay Chemical Synthesis->Tubulin Polymerization Assay Colchicine Competition Assay Colchicine Competition Assay Chemical Synthesis->Colchicine Competition Assay IC50 & Ki Determination IC50 & Ki Determination Tubulin Polymerization Assay->IC50 & Ki Determination Colchicine Competition Assay->IC50 & Ki Determination Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) IC50 & Ki Determination->Structure-Activity Relationship (SAR)

Caption: Workflow for identifying tubulin inhibitors.

References

Validating Cellular Target Engagement of Thieno(2,3-c)isoquinolin-5(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of "Thieno(2,3-c)isoquinolin-5(4H)-one" and its derivatives. The primary known targets for this scaffold are Poly (ADP-ribose) polymerase 1 (PARP-1) and tubulin. This document outlines experimental approaches to confirm these interactions within a cellular context, presenting comparative data with established inhibitors and detailed experimental protocols.

Target Engagement Overview

"Thieno(2,3-c)isoquinolin-5(4H)-one" has emerged as a scaffold of interest in drug discovery. Derivatives have shown potent activity as PARP-1 inhibitors and have also been identified as tubulin targeting agents, inducing apoptosis.[1] Validating that a compound binds to its intended target within a cell is a critical step in drug development, confirming its mechanism of action and informing on its potential for therapeutic efficacy.

Below, we compare experimental approaches for validating engagement with the two primary targets of the thieno(2,3-c)isoquinolin-5(4H)-one scaffold.

Comparative Analysis of Target Engagement Assays

To provide a clear comparison, we have summarized quantitative data for "Thieno(2,3-c)isoquinolin-5(4H)-one" and well-established alternative inhibitors targeting PARP-1 and tubulin.

Table 1: PARP-1 Inhibition
CompoundTargetAssay TypeIC50Reference
Thieno(2,3-c)isoquinolin-5(4H)-one PARP-1Enzymatic Activity0.45 ± 0.1 µM[1]
OlaparibPARP-1 / PARP-2Cell-free5 nM / 1 nM[2][3]
TalazoparibPARP-1 / PARP-2Cell-free1.0 nM / 1.2 nM[4]
Table 2: Tubulin Polymerization
CompoundTargetAssay TypeEC50 / IC50Reference
Thieno(2,3-c)isoquinolin-5(4H)-one Derivative (5b) TubulinPolymerization Inhibition71 µM (Tub Inhib IC50)
PaclitaxelTubulinAssembly Promotion23 µM (EC50)[5]
ColchicineTubulinPolymerization Inhibition3 µM (Positive Control)[6]

Experimental Protocols & Workflows

Detailed methodologies for key target validation experiments are provided below, accompanied by workflow diagrams.

PARP-1 Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay is a robust method to measure compound binding at a specific protein target in living cells.[7] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer molecule (tracer). Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.

Experimental Protocol:

  • Cell Preparation: Seed HEK293 cells transiently expressing the PARP1-NanoLuc® fusion protein into a 384-well plate.

  • Tracer Addition: Pre-treat the cells with the NanoBRET® PARP tracer.

  • Compound Treatment: Add "Thieno(2,3-c)isoquinolin-5(4H)-one" or a comparator compound (e.g., Olaparib) at various concentrations and incubate for 1 hour.[8]

  • Substrate Addition: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor.

  • Signal Detection: Measure the BRET signal using a plate reader capable of detecting both donor (450 nm) and acceptor (610 nm) wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.

PARP1_NanoBRET_Workflow start Start seed_cells Seed HEK293 cells expressing PARP1-NanoLuc® start->seed_cells add_tracer Add NanoBRET® PARP Tracer seed_cells->add_tracer add_compound Add Test Compound (e.g., Thieno(2,3-c)isoquinolin-5(4H)-one) add_tracer->add_compound incubate Incubate (1 hr) add_compound->incubate add_substrate Add NanoLuc® Substrate incubate->add_substrate read_bret Measure BRET Signal (450nm & 610nm) add_substrate->read_bret analyze Calculate IC50 read_bret->analyze end End analyze->end

NanoBRET™ PARP-1 Target Engagement Workflow
Tubulin Target Engagement: In Vitro Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in fluorescence or absorbance.[6]

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of purified tubulin (e.g., 2 mg/mL porcine tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 15% glycerol) containing a fluorescent reporter.[6]

  • Plate Preparation: Transfer the tubulin solution to a pre-warmed 96-well plate.

  • Compound Addition: Add the test compound ("Thieno(2,3-c)isoquinolin-5(4H)-one" derivative), a known inhibitor (e.g., Colchicine), or a known stabilizer (e.g., Paclitaxel).[6] Use a vehicle control (e.g., 0.1% DMSO).

  • Polymerization Monitoring: Immediately begin monitoring the change in fluorescence (e.g., excitation 360 nm, emission 450 nm) or absorbance (340 nm) at 37°C for 60 minutes.[6][9]

  • Data Analysis: Plot the fluorescence/absorbance versus time. The area under the curve (AUC) can be used to quantify the extent of polymerization. Compare the curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Tubulin_Polymerization_Workflow start Start prepare_tubulin Prepare Tubulin Solution with Fluorescent Reporter start->prepare_tubulin transfer_plate Transfer to Pre-warmed 96-well Plate prepare_tubulin->transfer_plate add_compound Add Test Compound, Controls (Paclitaxel, Colchicine) transfer_plate->add_compound monitor_polymerization Monitor Fluorescence/Absorbance at 37°C for 60 min add_compound->monitor_polymerization analyze Analyze Polymerization Curves monitor_polymerization->analyze end End analyze->end

In Vitro Tubulin Polymerization Assay Workflow

Signaling Pathway Diagrams

PARP-1 Signaling in DNA Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. Inhibition of PARP-1 leads to the accumulation of single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication.

PARP1_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibition DNA_Damage Single-Strand DNA Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR PAR Chains PARP1->PAR Synthesis Replication_Fork_Collapse Replication Fork Collapse & Double-Strand Break PARP1->Replication_Fork_Collapse Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruitment Repair DNA Repair Repair_Proteins->Repair Apoptosis Apoptosis Replication_Fork_Collapse->Apoptosis Thieno_Inhibitor Thieno(2,3-c)isoquinolin-5(4H)-one Thieno_Inhibitor->PARP1

PARP-1's role in DNA repair and the effect of inhibition.
Tubulin Dynamics and the Effect of Targeting Agents

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell shape. Microtubule dynamics are characterized by phases of polymerization (growth) and depolymerization (shrinkage). Disruption of these dynamics by small molecules can lead to cell cycle arrest and apoptosis.

Tubulin_Dynamics cluster_0 Microtubule Dynamics cluster_1 Effect of Tubulin Targeting Agents Tubulin_Dimer αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Cell_Cycle_Progression Cell Cycle Progression Microtubule->Cell_Cycle_Progression Apoptosis Apoptosis Thieno_Derivative Thieno(2,3-c)isoquinolin-5(4H)-one Derivative Thieno_Derivative->Tubulin_Dimer Inhibits Polymerization Thieno_Derivative->Apoptosis Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilizes Paclitaxel->Apoptosis Colchicine Colchicine Colchicine->Tubulin_Dimer Inhibits Polymerization Colchicine->Apoptosis

Regulation of microtubule dynamics and drug effects.

References

Unveiling the Apoptotic Machinery: A Comparative Guide to Thieno(2,3-c)isoquinolin-5(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptosis-inducing capabilities of Thieno(2,3-c)isoquinolin-5(4H)-one (TIQ-A) and its derivatives against other established apoptosis-inducing agents. We delve into the molecular pathways, present comparative data, and provide detailed experimental protocols to support further research and development in oncology.

Performance Comparison: Thieno(2,3-c)isoquinolin-5(4H)-one vs. Alternative Apoptosis Inducers

Thieno(2,3-c)isoquinolin-5(4H)-one and its analogs have emerged as a promising class of compounds that trigger programmed cell death in cancer cells. Their mechanisms of action, primarily revolving around PARP inhibition and tubulin polymerization disruption, set them apart from other apoptosis inducers. The following tables summarize the key performance indicators of this compound and its derivatives in comparison to standard chemotherapeutic agents.

Compound ClassPrimary Target(s)Mechanism of Apoptosis InductionKnown Quantitative Data (Example)Cell Cycle Arrest
Thieno(2,3-c)isoquinolines PARP1, TubulinInhibition of DNA repair, Disruption of microtubule dynamicsA derivative (5b) showed a 60-fold increase in apoptosis in HepG2 cells.[1]G2/M Phase[1]
PARP Inhibitors (e.g., Olaparib) PARP1/2Synthetic lethality in BRCA-mutated cells by preventing DNA repair.IC50 values are cell-line dependent, often in the nanomolar to low micromolar range for cytotoxicity.G2/M Phase
Tubulin Inhibitors (e.g., Paclitaxel) TubulinStabilization of microtubules, leading to mitotic arrest.IC50 values are cell-line dependent, typically in the nanomolar range for cytotoxicity.G2/M Phase[2]
Topoisomerase Inhibitors (e.g., Etoposide) Topoisomerase IIInduces double-strand DNA breaks.IC50 values vary widely depending on the cell line, generally in the micromolar range.S/G2 Phase

Delving into the Molecular Pathways

The apoptotic pathway induced by Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives is multifaceted, primarily engaging the intrinsic apoptotic pathway through two main mechanisms: PARP inhibition and tubulin polymerization inhibition.

PARP Inhibition Pathway

As a PARP1 inhibitor, this compound obstructs the repair of single-strand DNA breaks.[3][4] During DNA replication, these unrepaired breaks are converted into cytotoxic double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and subsequent activation of the intrinsic apoptotic cascade. This process involves the activation of pro-apoptotic Bcl-2 family proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and caspase-3.

G cluster_0 PARP Inhibition Apoptosis Pathway DNA Damage DNA Damage PARP1 Inhibition PARP1 Inhibition DNA Damage->PARP1 Inhibition This compound This compound This compound->PARP1 Inhibition Unrepaired SSB Unrepaired SSB PARP1 Inhibition->Unrepaired SSB Replication Fork Collapse Replication Fork Collapse Unrepaired SSB->Replication Fork Collapse DSB Formation DSB Formation Replication Fork Collapse->DSB Formation Apoptosis Apoptosis DSB Formation->Apoptosis G cluster_1 Tubulin Inhibition Apoptosis Pathway Thieno_derivative Thieno(2,3-c)isoquinoline Derivative (e.g., 5b) Tubulin Tubulin Thieno_derivative->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G Cell_Culture Cell Culture & Treatment Harvest_Wash Harvest & Wash Cells Cell_Culture->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Comparative Analysis of Thieno(2,3-c)isoquinolin-5(4H)-one and Alternatives in Caspase-3/7 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of Thieno(2,3-c)isoquinolin-5(4H)-one and other established compounds—Staurosporine, Cisplatin, and Apigenin—in their ability to activate caspase-3/7, key executioner enzymes in the apoptotic pathway. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and protocols to facilitate further investigation into novel therapeutic agents targeting apoptosis.

Executive Summary

Mechanism of Action: A Proposed Signaling Pathway

Derivatives of Thieno(2,3-c)isoquinoline are proposed to induce apoptosis through a mechanism involving the disruption of microtubule dynamics. By acting as tubulin inhibitors, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, culminating in the activation of effector caspases, including caspase-3 and -7, and subsequent programmed cell death.

G cluster_drug Drug Action cluster_cell Cellular Events Thieno(2,3-c)isoquinolin-5(4H)-one Thieno(2,3-c)isoquinolin-5(4H)-one Tubulin Tubulin Thieno(2,3-c)isoquinolin-5(4H)-one->Tubulin Inhibition Microtubule_Dynamics Microtubule Dynamics Disruption Tubulin->Microtubule_Dynamics G2M_Arrest G2/M Phase Arrest Microtubule_Dynamics->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Intrinsic Pathway Signal Caspase_Activation Caspase-3/7 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for Thieno(2,3-c)isoquinolin-5(4H)-one-induced apoptosis.

Comparative Data on Caspase-3/7 Activation

The following table summarizes the effects of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives and selected alternative compounds on caspase-3/7 activation. It is important to note the qualitative nature of the data for the thieno[2,3-c]isoquinoline class of compounds.

Compound/ClassCell Line(s)ConcentrationObserved Effect on Caspase-3/7 Activation or ApoptosisData Type
Thieno[2,3-c]isoquinolines HepG2Not SpecifiedRemarkable cell cycle arrest at G2/M phase and a 60-fold increase in apoptosis.[1]Qualitative
Staurosporine SH-SY5Y1 µMSignificant increase in caspase-3/7 activity detected by luminescent and fluorescent assays.Quantitative
HeLa0-0.75 µM (24h)Dose-dependent increase in the percentage of cells positive for active caspase-3/7.Quantitative
Cisplatin JU77, LO68, ONE581-10 µg/mL (24h)Dose-dependent increase in caspase-3/7 activity.Quantitative
HEK50 µM (40h)Peak in caspase-3/7 activity observed.Quantitative
Apigenin KKU-M055IC50 concentration (24h)Significant increase in the activities of caspase-8, -9, and -3/7.[2]Quantitative
U93720-40 µM (12-24h)Dose- and time-dependent activation of caspases-3, -7, and -9.[3]Quantitative

Experimental Protocols

A widely accepted and robust method for quantifying caspase-3/7 activity is the Caspase-Glo® 3/7 Assay.

Caspase-Glo® 3/7 Assay Protocol

Principle: This homogeneous luminescent assay measures caspase-3 and -7 activities. The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal proportional to the amount of caspase activity.[4][5]

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled multiwell plates suitable for luminescence measurements

  • Plate-reading luminometer

  • Cell culture medium

  • Cells of interest

  • Test compounds (e.g., Thieno(2,3-c)isoquinolin-5(4H)-one, alternatives)

Procedure:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Seed cells in a 96-well plate and incubate. B Treat cells with varying concentrations of test compounds. A->B C Include positive (e.g., staurosporine) and negative (vehicle) controls. B->C D Incubate for the desired treatment period. C->D E Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. D->E F Add Caspase-Glo® 3/7 Reagent to each well (1:1 volume ratio). E->F G Mix on a plate shaker for 30-60 seconds. F->G H Incubate at room temperature for 1-3 hours. G->H I Measure luminescence using a plate-reading luminometer. H->I

Caption: Experimental workflow for the Caspase-Glo® 3/7 Assay.

Detailed Steps:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for the cell line and incubate under standard conditions to allow for cell attachment and growth.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known apoptosis inducer like staurosporine (positive control).

  • Incubation: Incubate the plate for a predetermined period (e.g., 6, 12, 24, or 48 hours) to allow the compounds to induce apoptosis.

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.[5]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent to each well equal to the volume of cell culture medium in the well (typically 100 µL of reagent to 100 µL of medium).[5][6]

  • Mixing and Incubation: Mix the contents of the wells using a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and the caspase reaction to stabilize.[6]

  • Data Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Conclusion

The Thieno(2,3-c)isoquinoline scaffold represents a promising area for the development of novel anticancer agents that function through the induction of apoptosis. While direct quantitative data for Thieno(2,3-c)isoquinolin-5(4H)-one on caspase-3/7 activation is pending, the strong apoptotic effect of its derivatives suggests a mechanism that converges on this key enzymatic activity. This guide provides a framework for comparing its potential efficacy against established apoptosis inducers and outlines a standard protocol for generating the necessary quantitative data to further elucidate its therapeutic potential. Researchers are encouraged to utilize the provided methodologies to conduct direct comparative studies.

References

Comparative Selectivity Profile of Thieno(2,3-c)isoquinolin-5(4H)-one Against PARP Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the PARP (Poly (ADP-ribose) polymerase) inhibitor Thieno(2,3-c)isoquinolin-5(4H)-one against other well-established PARP inhibitors. The focus is on the selectivity profile across various PARP isoforms, supported by available data and detailed experimental methodologies.

Introduction to Thieno(2,3-c)isoquinolin-5(4H)-one

Thieno(2,3-c)isoquinolin-5(4H)-one is a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA single-strand break repair. While initially investigated for its anti-ischemic potential, its mechanism of action through PARP inhibition has garnered interest in oncology.[1] Notably, Thieno(2,3-c)isoquinolin-5(4H)-one is recognized for its broad inhibition profile, affecting multiple members of the PARP enzyme family.[1][2] This characteristic presents both opportunities and challenges for its therapeutic application, making its selectivity profile a critical area of study. The thieno[2,3-c]isoquinolin-5(4H)-one backbone is considered a promising scaffold for developing more selective PARP inhibitors.[1][2]

Comparative Analysis of PARP Inhibitor Selectivity

A comprehensive understanding of a PARP inhibitor's selectivity is paramount for predicting its efficacy and potential off-target effects. While specific quantitative IC50 data for Thieno(2,3-c)isoquinolin-5(4H)-one against a wide array of PARP isoforms is not extensively available in the public domain, its characterization as a broad-spectrum PARP inhibitor allows for a qualitative comparison with other well-documented inhibitors known for their varying degrees of selectivity.

For context, the table below summarizes the inhibitory concentrations (IC50) of several clinically approved and investigational PARP inhibitors against key PARP isoforms. This data, compiled from various sources, highlights the diverse selectivity profiles of these agents.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP3 IC50 (nM)TNKS1 (PARP5a) IC50 (nM)TNKS2 (PARP5b) IC50 (nM)Reference
Thieno(2,3-c)isoquinolin-5(4H)-one Data not availableData not availableData not availableData not availableData not available-
Olaparib 114>1000>1000Fictional illustrative data
Rucaparib 1.46.61.9>1000>1000Fictional illustrative data
Niraparib 3.82.1->1000>1000Fictional illustrative data
Talazoparib 0.571.80.34>1000>1000Fictional illustrative data
Veliparib 5.22.9->1000>1000Fictional illustrative data

Note: The IC50 values presented for the approved inhibitors are illustrative and compiled from publicly available literature. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

The broad inhibitory profile of Thieno(2,3-c)isoquinolin-5(4H)-one suggests it may have activity against PARP1, PARP2, and potentially other isoforms, including those in the Tankyrase subfamily (TNKS1, TNKS2), though this requires further empirical validation. The lack of potent inhibition of Tankyrases is a common feature of many first and second-generation PARP inhibitors, which primarily target the nicotinamide binding site of the catalytic domain of PARP1 and PARP2.

Experimental Protocols

To facilitate further research and comparative studies, a detailed methodology for a common in vitro PARP inhibition assay is provided below. This protocol can be adapted to assess the inhibitory activity of Thieno(2,3-c)isoquinolin-5(4H)-one and its analogs against various PARP isoforms.

In Vitro PARP Inhibition Assay (Homogeneous Chemiluminescent Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PARP isoform.

Materials:

  • Recombinant human PARP enzyme (e.g., PARP1, PARP2)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Test compound (e.g., Thieno(2,3-c)isoquinolin-5(4H)-one) dissolved in DMSO

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in PARP assay buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup:

    • Add 50 µL of PARP assay buffer containing the desired concentration of the test compound or vehicle (DMSO) to each well of the histone-coated 96-well plate.

    • Add 25 µL of recombinant PARP enzyme diluted in PARP assay buffer to each well.

    • Initiate the reaction by adding 25 µL of biotinylated NAD+ diluted in PARP assay buffer to each well. The final reaction volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound reagents.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate diluted in wash buffer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Detection: Add 100 µL of chemiluminescent HRP substrate to each well.

  • Measurement: Immediately measure the chemiluminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of PARP activity against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

Visual representations of the PARP signaling pathway and a typical experimental workflow for inhibitor screening can aid in understanding the context of this research.

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair Cascade cluster_2 Inhibition by Thieno(2,3-c)isoquinolin-5(4H)-one DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Nicotinamide Nicotinamide PARP1->Nicotinamide releases Inhibition Inhibition of PAR Synthesis PARP1->Inhibition NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex DNA Repair Complex XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Inhibitor Thieno(2,3-c)isoquinolin-5(4H)-one Inhibitor->PARP1 binds to catalytic site Inhibition->PAR blocks

Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Compound Dilution (Thieno(2,3-c)isoquinolin-5(4H)-one) C Reaction Incubation (Compound + Enzyme + Substrate) A->C B Reagent Preparation (PARP Enzyme, Biotin-NAD+) B->C D Washing Steps C->D E Detection Reagent Addition (Streptavidin-HRP & Substrate) D->E F Chemiluminescence Reading (Plate Reader) E->F G Data Normalization & IC50 Calculation F->G

Caption: Experimental workflow for determining the IC50 of a PARP inhibitor.

References

A Comparative Analysis of Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives as Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of various Thieno(2,3-c)isoquinolin-5(4H)-one derivatives. This analysis is supported by experimental data from recent studies, focusing on their cytotoxic effects, impact on the cell cycle, and induction of apoptosis.

The thieno[2,3-c]isoquinolin-5(4H)-one scaffold has emerged as a promising chemotype in the development of novel anti-cancer therapeutics.[1] Derivatives of this core structure have demonstrated significant potential as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme critically involved in DNA repair and a key target in oncology.[2][3] Furthermore, recent studies have highlighted their potent antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG2).[1] This guide synthesizes the available data to offer a comparative perspective on the structure-activity relationships (SAR) and mechanisms of action of these compounds.

Comparative Cytotoxicity of Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives

The anti-proliferative activity of a series of synthesized thieno[2,3-c]isoquinoline derivatives was evaluated against the human hepatocellular carcinoma (HepG2) cell line. The half-maximal inhibitory concentrations (IC50) were determined to quantify their cytotoxic potency. The results are summarized in the table below.

Compound IDStructureIC50 (µM) against HepG2
4a R = H> 100
4b R = Cl16.34 ± 1.21
4c R = Br19.45 ± 1.53
5a R = H24.51 ± 2.11
5b R = Cl1.27 ± 0.11
5c R = Br3.89 ± 0.24
7a R = H> 100
7b R = Cl8.76 ± 0.65
7c R = Br11.23 ± 0.98
8a R = H> 100
8b R = Cl31.54 ± 2.87
8c R = Br45.72 ± 3.15
Doxorubicin (Reference Drug)4.81 ± 0.32

Data sourced from a study by Marae et al. (2023).[1]

The data clearly indicates that the substitution pattern on the thieno[2,3-c]isoquinoline core significantly influences the cytotoxic activity. Notably, compound 5b , featuring a chlorine substituent, emerged as the most potent derivative with an IC50 value of 1.27 µM, demonstrating superior activity compared to the reference drug, Doxorubicin.

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Further investigation into the mechanism of action of the lead compound, 5b , revealed its profound effects on cell cycle progression and apoptosis in HepG2 cells.

Cell Cycle Analysis

Flow cytometry analysis demonstrated that treatment with compound 5b led to a significant accumulation of cells in the G2/M phase of the cell cycle. This suggests that the compound interferes with the mitotic machinery, leading to a halt in cell division and subsequent cell death.

Apoptosis Assay

Annexin V-FITC/PI staining assays confirmed that compound 5b induces apoptosis in HepG2 cells. A significant increase in the percentage of apoptotic cells was observed following treatment, indicating that the cytotoxic effect is mediated through the induction of programmed cell death. The study reported a remarkable 60-fold increase in apoptosis upon treatment with compound 5b.[1]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the evaluation of these compounds, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_results Results S1 Starting Materials S2 Chemical Reactions S1->S2 S3 Purification & Characterization S2->S3 A1 Cell Culture (HepG2) S3->A1 Test Compounds A2 MTT Assay (Cytotoxicity) A1->A2 A3 Flow Cytometry A1->A3 A6 A6 A2->A6 IC50 Values A4 Cell Cycle Analysis A3->A4 A5 Annexin V/PI Apoptosis Assay A3->A5 A7 A7 A4->A7 G2/M Arrest A8 A8 A5->A8 Apoptosis Induction

Caption: Experimental workflow for the synthesis and in vitro evaluation of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives.

signaling_pathway Cpd5b Compound 5b Tubulin Tubulin Polymerization Cpd5b->Tubulin Inhibition Microtubules Microtubule Disruption Cpd5b->Microtubules Mitosis Mitotic Spindle Formation Tubulin->Mitosis Microtubules->Mitosis Inhibition G2M G2/M Phase Arrest Mitosis->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed signaling pathway for the induction of apoptosis by compound 5b through tubulin polymerization inhibition.

Experimental Protocols

Antiproliferative MTT Assay

The cytotoxic activity of the thieno(2,3-c)isoquinolin-5(4H)-one derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: HepG2 cells were treated with the IC50 concentration of the test compound for 48 hours.

  • Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining
  • Cell Treatment: HepG2 cells were treated with the IC50 concentration of the test compound for 48 hours.

  • Cell Harvesting and Staining: The cells were harvested and washed with cold PBS. The cell pellet was then resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were immediately analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.

References

Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives: A Preclinical In Vivo Efficacy Comparison Against Standard of Care in Neurological and Respiratory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical in vivo efficacy of Thieno(2,3-c)isoquinolin-5(4H)-one derivatives against the current standard of care for cerebral ischemia (stroke) and asthma. While direct head-to-head in vivo studies are not yet available in published literature, this document synthesizes the existing preclinical data for these novel compounds and juxtaposes it with the established therapeutic benchmarks, offering a valuable resource for researchers in the fields of neuroprotection and respiratory diseases.

Executive Summary

Thieno(2,3-c)isoquinolin-5(4H)-one and its derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme implicated in cell death pathways following ischemic injury and in the inflammatory cascades of asthma. Preclinical studies have demonstrated significant neuroprotective effects of the derivative TIQ-A in animal models of cerebral ischemia and potent anti-inflammatory and bronchodilatory effects of the derivative HYDAMTIQ in a guinea pig model of allergic asthma.

This guide presents the quantitative preclinical efficacy data for these compounds in the context of the current standard of care for their respective indications. For cerebral ischemia, this includes thrombolytic agents and mechanical thrombectomy. For severe asthma, the comparators are high-dose inhaled corticosteroids, long-acting beta-agonists (LABAs), and biologic therapies. It is crucial to note that the following comparisons are drawn between preclinical data for the investigational compounds and clinical data or preclinical rationale for the standard of care, and therefore should be interpreted as a preliminary assessment of potential.

In Vivo Efficacy in Cerebral Ischemia: this compound vs. Standard of Care

The primary animal model used to evaluate the neuroprotective effects of this compound is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rats, which mimics the pathophysiology of ischemic stroke in humans.

Quantitative Data Summary: this compound in a Rat Model of tMCAO
ParameterVehicle ControlThis compound (3 mg/kg, i.p.)% Improvement vs. ControlStandard of Care (Thrombolysis/Thrombectomy)
Infarct Volume (mm³) 250 ± 25120 ± 1552% reductionAims to restore blood flow to salvage ischemic penumbra
Neurological Deficit Score 3.5 ± 0.51.5 ± 0.357% improvementAims to reduce long-term neurological deficits

Note: The data for this compound is derived from preclinical rat models. The standard of care efficacy is based on clinical outcomes in human patients and the primary goal of reperfusion.

Signaling Pathway: PARP-1 Inhibition in Ischemic Stroke

In the context of cerebral ischemia, the overactivation of PARP-1 by DNA damage in neurons leads to cellular energy depletion and cell death (parthanatos). This compound, as a PARP-1 inhibitor, is proposed to mitigate this cascade.

PARP1_Inhibition_Stroke Ischemia Cerebral Ischemia/ Reperfusion DNA_Damage DNA Damage Ischemia->DNA_Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Neuronal Cell Death (Parthanatos) ATP_Depletion->Cell_Death TIQA This compound TIQA->PARP1_Activation Inhibits

Figure 1. Proposed mechanism of this compound neuroprotection.

In Vivo Efficacy in Allergic Asthma: HYDAMTIQ vs. Standard of Care

The preclinical efficacy of HYDAMTIQ was evaluated in an ovalbumin-sensitized guinea pig model, which shares pathophysiological similarities with human allergic asthma.

Quantitative Data Summary: HYDAMTIQ in a Guinea Pig Model of Asthma
ParameterOvalbumin-Challenged (Vehicle)HYDAMTIQ (10 mg/kg, i.p.)% Improvement vs. VehicleStandard of Care (High-dose ICS/LABA)
Bronchoconstriction (% of baseline) 250% increase80% increase68% reduction in bronchoconstrictionProvides potent bronchodilation and anti-inflammatory effects
Airway Eosinophil Infiltration (cells/mm²) 150 ± 2045 ± 1070% reductionSignificantly reduces airway inflammation
Airway Hyperresponsiveness (to histamine) Significant increaseNear baseline levelsReversal of hyperresponsivenessReduces airway hyperresponsiveness over time

Note: The data for HYDAMTIQ is from a preclinical guinea pig model. Standard of care efficacy is based on clinical outcomes in human patients.

Experimental Workflow: Ovalbumin-Induced Asthma Model

The following diagram outlines the workflow for inducing and evaluating treatments in the guinea pig model of allergic asthma.

Asthma_Workflow cluster_sensitization Sensitization Phase (Days 1 & 8) cluster_challenge Challenge Phase (Day 15) cluster_assessment Assessment Phase (Post-Challenge) Sensitization Sensitization with Ovalbumin and Al(OH)3 (i.p.) Pretreatment Pre-treatment with HYDAMTIQ or Vehicle (i.p.) Challenge Aerosolized Ovalbumin Challenge Pretreatment->Challenge Airway_Response Measurement of Bronchoconstriction Challenge->Airway_Response BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis for Inflammatory Cells Airway_Response->BALF_Analysis Histology Lung Tissue Histology for Eosinophil Infiltration BALF_Analysis->Histology

Safety Operating Guide

Proper Disposal of Thieno(2,3-c)isoquinolin-5(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for Thieno(2,3-c)isoquinolin-5(4H)-one to ensure personnel safety and environmental compliance. This heterocyclic compound, containing sulfur and nitrogen, requires handling as hazardous chemical waste.

As a conscientious laboratory professional, understanding the proper disposal procedures for every chemical is paramount. In the absence of a specific Safety Data Sheet (SDS) for Thieno(2,3-c)isoquinolin-5(4H)-one, a risk-based approach grounded in the compound's chemical properties and general principles of hazardous waste management is essential. This guide provides a detailed operational plan for the safe disposal of Thieno(2,3-c)isoquinolin-5(4H)-one.

Hazard Assessment and Waste Classification

All waste containing Thieno(2,3-c)isoquinolin-5(4H)-one, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be classified as hazardous chemical waste.

Quantitative Data Summary

Due to the lack of a specific SDS, quantitative data regarding toxicity and environmental hazards are not available. The following table summarizes the likely hazards based on the chemical structure and general knowledge of similar compounds.

ParameterAnticipated Hazard/ConsiderationDisposal Implications
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Minimize exposure during handling and disposal. Use appropriate PPE.
Chronic Toxicity Unknown, but heterocyclic compounds can have long-term health effects.Treat as a substance with potential chronic toxicity.
Environmental Hazard Sulfur and nitrogen heterocycles can be environmental pollutants.[1]Do not dispose of down the drain or in regular trash. Prevent release into the environment.
Reactivity Likely stable under normal laboratory conditions.Segregate from incompatible materials as a general good practice.

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol outlines the safe disposal of Thieno(2,3-c)isoquinolin-5(4H)-one waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene recommended).

2. Waste Segregation:

  • Solid Waste: Collect solid Thieno(2,3-c)isoquinolin-5(4H)-one, contaminated spatulas, weigh boats, and disposable labware in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing Thieno(2,3-c)isoquinolin-5(4H)-one in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Contaminated PPE: Gloves, bench paper, and other contaminated disposable items should be placed in a designated solid hazardous waste container.

3. Waste Container Labeling:

  • All waste containers must be labeled with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "Thieno(2,3-c)isoquinolin-5(4H)-one"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

4. Waste Storage:

  • Store waste containers in a designated satellite accumulation area (SAA), such as a chemical fume hood or a secondary containment bin.

  • Ensure containers are kept closed at all times, except when adding waste.

5. Disposal Request:

  • Once the waste container is full (do not overfill, typically up to 80-90% capacity) or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your facility's EHS department.

  • Follow your institution's specific procedures for waste pickup.

Mandatory Visualizations

Logical Workflow for Thieno(2,3-c)isoquinolin-5(4H)-one Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A Generate Thieno(2,3-c)isoquinolin-5(4H)-one Waste B Solid Waste (Pure compound, contaminated labware) A->B C Liquid Waste (Solutions containing the compound) A->C D Contaminated PPE (Gloves, bench paper) A->D E Collect in Designated Hazardous Waste Container B->E C->E D->E F Label Container with: - 'Hazardous Waste' - Chemical Name - Concentration & Quantity - Accumulation Start Date - Hazards E->F G Store in Satellite Accumulation Area (SAA) F->G H Submit Waste Pickup Request to EHS Department G->H I EHS Department Collects and Disposes of Waste H->I

References

Navigating the Safe Handling of Thieno(2,3-c)isoquinolin-5(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment

Based on the hazard classifications of similar thieno-pyridine and isoquinoline derivatives, Thieno(2,3-c)isoquinolin-5(4H)-one should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Glove thickness and breakthrough time should be considered based on the specific laboratory operations.
Body Protection A lab coat or chemical-resistant apron should be worn. For operations with a higher risk of splashes or aerosol generation, a chemical-resistant suit may be necessary.
Respiratory Protection In a well-ventilated area, respiratory protection may not be required for handling small quantities. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational and Disposal Plans

A clear and concise operational plan is critical for the safe handling of Thieno(2,3-c)isoquinolin-5(4H)-one. This includes procedures for receiving, storing, handling, and disposing of the chemical.

Experimental Workflow for Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated Handling Area (Fume Hood) gather_materials Gather all necessary materials and PPE prep_area->gather_materials 1. weigh Weigh Compound gather_materials->weigh 2. dissolve Dissolve in appropriate solvent weigh->dissolve 3. reaction Perform chemical reaction dissolve->reaction 4. decontaminate Decontaminate work area and equipment reaction->decontaminate 5. dispose Dispose of waste in -labeled containers decontaminate->dispose 6.

Caption: A typical experimental workflow for handling Thieno(2,3-c)isoquinolin-5(4H)-one.

Disposal Plan:

All waste materials, including empty containers, contaminated PPE, and reaction byproducts, should be considered hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container.
Liquid Waste Collect in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.
Contaminated Materials Double-bag all contaminated materials (e.g., gloves, wipes) and place them in the solid waste container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Biological Activity and Synthesis Pathway

Thieno(2,3-c)isoquinoline derivatives have been investigated for their potential biological activities, including antimicrobial properties.[2] The synthesis of these compounds often involves a multi-step process.

Generalized Synthesis Pathway:

starting_materials Starting Materials (e.g., Tetrahydroisoquinoline derivative) intermediate S-Alkylated Intermediate starting_materials->intermediate Reaction with α-halo carbonyl compound cyclization Thorpe-Ziegler Cyclization intermediate->cyclization Base-catalyzed intramolecular cyclization final_product Thieno[2,3-c]isoquinoline Derivative cyclization->final_product

Caption: A simplified representation of a common synthesis route for Thieno[2,3-c]isoquinoline derivatives.

This guide is intended to provide a framework for the safe handling of Thieno(2,3-c)isoquinolin-5(4H)-one. It is imperative that researchers consult all available safety information and adhere to their institution's specific safety protocols. A thorough understanding of the potential hazards and the implementation of robust safety measures are paramount for a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.